Product packaging for (E)-icos-5-ene(Cat. No.:CAS No. 21400-12-4)

(E)-icos-5-ene

Cat. No.: B116449
CAS No.: 21400-12-4
M. Wt: 280.5 g/mol
InChI Key: QRJSGJWTKHSNMK-PKNBQFBNSA-N
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Description

(E)-icos-5-ene, also known as this compound, is a useful research compound. Its molecular formula is C20H40 and its molecular weight is 280.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40 B116449 (E)-icos-5-ene CAS No. 21400-12-4

Properties

IUPAC Name

(E)-icos-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSGJWTKHSNMK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880872
Record name 5-eicosene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74685-30-6
Record name 5-eicosene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Uncharted Pathway: A Technical Guide to the Biosynthesis of (E)-icos-5-ene in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds light on the proposed biosynthetic pathway of (E)-icos-5-ene, a significant semiochemical in various insect species. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the enzymatic processes, potential intermediates, and regulatory mechanisms governing the production of this vital signaling molecule. While the complete pathway for this compound has not been empirically determined in a single insect species, this guide synthesizes current knowledge of insect hydrocarbon biosynthesis to present a robust hypothetical framework, paving the way for future research and the development of novel pest management strategies.

Executive Summary

Insect cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and facilitating chemical communication. Among these, this compound, a 20-carbon mono-unsaturated alkene, plays a role in intraspecific signaling. Understanding its biosynthesis is key to deciphering insect behavior and developing targeted control methods. This guide outlines a putative five-step biosynthetic pathway for this compound, detailing the classes of enzymes involved, their known characteristics, and the necessary experimental protocols to validate this proposed mechanism.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis pathway, followed by a series of modifications including elongation, desaturation, reduction, and decarbonylation.

Step 1: De Novo Fatty Acid Synthesis

The pathway begins with the de novo synthesis of a saturated fatty acid precursor, typically palmitic acid (C16:0) or stearic acid (C18:0), from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex in the cytoplasm.

Step 2: Elongation to Icosanoic Acid

The C16 or C18 fatty acyl-CoA precursor is elongated to the 20-carbon saturated fatty acid, icosanoic acid (arachidic acid), by a series of membrane-bound fatty acid elongase (FAE) enzymes located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA.

Step 3: Δ5-Desaturation to (E)-icos-5-enoic Acid

This crucial and speculative step involves a specific acyl-CoA desaturase that introduces a double bond at the carbon-5 position of icosanoyl-CoA, yielding (E)-icos-5-enoyl-CoA. A key feature of this proposed enzyme is its ability to produce an (E) or trans isomer, a less common configuration for insect desaturases which predominantly form (Z) or cis double bonds. However, desaturases capable of producing (E)-isomers have been identified in some moth species, lending plausibility to this step.[1][2]

Step 4: Reduction to (E)-icos-5-enal

The resulting (E)-icos-5-enoyl-CoA is reduced to its corresponding aldehyde, (E)-icos-5-enal, by a fatty acyl-CoA reductase (FAR). These enzymes are typically located in the endoplasmic reticulum.

Step 5: Oxidative Decarbonylation to this compound

The final step is the conversion of (E)-icos-5-enal to this compound. This is catalyzed by a P450 oxidative decarbonylase, specifically from the CYP4G family.[3][4] These enzymes are predominantly found in the oenocytes, specialized cells for hydrocarbon synthesis, and facilitate the removal of the aldehyde's carbonyl group as carbon dioxide.[3][4]

Data Presentation: Enzymatic Parameters

While specific quantitative data for the this compound pathway is not yet available, the following table summarizes typical parameters for the enzyme families involved, based on studies of other insect hydrocarbon and pheromone biosynthetic pathways.

Enzyme ClassSubstrate(s)Product(s)Optimal pHTemperature Range (°C)Cofactors
Fatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoAPalmitoyl-CoA, Stearoyl-CoA6.8 - 7.525 - 37NADPH
Fatty Acid Elongase (FAE)C16-CoA, C18-CoA, Malonyl-CoAC18-CoA, C20-CoA7.0 - 7.525 - 35NADPH
Acyl-CoA DesaturaseIcosanoyl-CoA(E)-icos-5-enoyl-CoA6.5 - 7.220 - 30NADH, Cytochrome b5
Fatty Acyl-CoA Reductase (FAR)(E)-icos-5-enoyl-CoA(E)-icos-5-enal7.0 - 8.025 - 35NADPH
P450 Oxidative Decarbonylase(E)-icos-5-enalThis compound, CO27.0 - 7.825 - 35NADPH, P450 Reductase

Experimental Protocols

The validation of the proposed pathway for this compound biosynthesis requires a combination of biochemical and molecular biology techniques.

Identification of Intermediates using GC-MS
  • Objective: To identify the putative intermediates (icosanoic acid, (E)-icos-5-enoic acid, and (E)-icos-5-enal) in tissues known for hydrocarbon synthesis (e.g., oenocytes, pheromone glands).

  • Protocol:

    • Dissect and homogenize the target tissue in a suitable solvent (e.g., hexane or dichloromethane).

    • For the identification of fatty acids, derivatize the lipid extract to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

    • For the identification of aldehydes, derivatization may not be necessary, but care must be taken to avoid oxidation.

    • Analyze the extracts by gas chromatography-mass spectrometry (GC-MS).

    • Compare the retention times and mass spectra of the components in the biological sample with those of authentic standards of the hypothesized intermediates.

Functional Characterization of Enzymes via Heterologous Expression
  • Objective: To confirm the function of candidate genes for the desaturase, reductase, and decarbonylase.

  • Protocol:

    • Identify candidate genes through transcriptomic analysis of hydrocarbon-producing tissues and homology searches with known insect desaturases, FARs, and CYP4G enzymes.

    • Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., for yeast or insect cell lines).

    • Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae or Sf9 insect cells).

    • Provide the transformed host cells with the putative substrate (e.g., icosanoic acid for the desaturase candidate, or (E)-icos-5-enoic acid for the FAR candidate).

    • Extract the lipids from the culture and analyze the products by GC-MS to determine if the expected conversion has occurred.

Gene Knockdown using RNA Interference (RNAi)
  • Objective: To demonstrate the in vivo necessity of a candidate gene for this compound production.

  • Protocol:

    • Synthesize double-stranded RNA (dsRNA) corresponding to a unique region of the target candidate gene.

    • Inject the dsRNA into the insect at an appropriate developmental stage.

    • As a control, inject a group of insects with a non-specific dsRNA (e.g., from GFP).

    • After a suitable incubation period, extract the cuticular hydrocarbons from the treated and control insects.

    • Analyze the CHC profile using GC-MS and quantify the amount of this compound. A significant reduction in the target compound in the gene-specific dsRNA-treated insects would confirm the gene's role in the pathway.

Visualizations

Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_oenocyte Oenocyte Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS C16_C18_CoA Palmitoyl-CoA (C16:0) Stearoyl-CoA (C18:0) FAS->C16_C18_CoA FAE Fatty Acid Elongase (FAE) C16_C18_CoA->FAE Icosanoyl_CoA Icosanoyl-CoA (C20:0) FAE->Icosanoyl_CoA Desaturase Δ5-Desaturase Icosanoyl_CoA->Desaturase E_Icosenoyl_CoA (E)-Icos-5-enoyl-CoA Desaturase->E_Icosenoyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) E_Icosenoyl_CoA->FAR E_Icosenal (E)-Icos-5-enal FAR->E_Icosenal Decarbonylase P450 Oxidative Decarbonylase (CYP4G) E_Icosenal->Decarbonylase E_Icosene This compound Decarbonylase->E_Icosene

Caption: Proposed biosynthesis pathway of this compound in insects.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invivo In Vivo Analysis cluster_molecular Molecular & Functional Analysis Hypothesis Propose Biosynthetic Pathway (Based on known insect biochemistry) Tissue_Dissection Dissect Hydrocarbon- Producing Tissue Hypothesis->Tissue_Dissection Gene_ID Identify Candidate Genes (Transcriptomics, Homology) Hypothesis->Gene_ID Lipid_Extraction Lipid Extraction & Derivatization Tissue_Dissection->Lipid_Extraction GC_MS_Analysis GC-MS Analysis Lipid_Extraction->GC_MS_Analysis Intermediate_ID Identify Putative Intermediates GC_MS_Analysis->Intermediate_ID Functional_Assay Functional Assay with Putative Substrates Intermediate_ID->Functional_Assay Guides Substrate Choice Cloning Clone Genes into Expression Vector Gene_ID->Cloning RNAi Gene Knockdown (RNAi) in Insect Gene_ID->RNAi Expression Heterologous Expression (Yeast, Insect Cells) Cloning->Expression Expression->Functional_Assay Product_Analysis Product Analysis (GC-MS) Functional_Assay->Product_Analysis Pathway_Validation Pathway Validation Product_Analysis->Pathway_Validation Phenotype Analyze CHC Profile (GC-MS) RNAi->Phenotype Phenotype->Pathway_Validation

Caption: Experimental workflow for elucidating the this compound pathway.

References

The Undefined Role of (E)-icos-5-ene in Chemical Ecology: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available scientific literature reveals a significant gap in the understanding of (E)-icos-5-ene's role within chemical ecology. Despite the well-documented importance of long-chain hydrocarbons as semiochemicals in insect communication, there is currently no specific, characterized function attributed to this compound as a pheromone, allomone, kairomone, or any other type of chemical messenger.

This in-depth technical review, aimed at researchers, scientists, and drug development professionals, sought to elucidate the role of this compound. However, extensive database searches and literature reviews did not yield any studies that have identified this specific alkene as an active signaling molecule in any biological system. While research into the chemical ecology of various insects, including the rove beetle Aleochara curtula and the blowfly Calliphora vicina, has identified a range of other long-chain hydrocarbons as crucial for processes like mate recognition, host location, and defense, this compound has not been identified as a component of their semiochemical repertoires.

The volatile organic compounds released by the larvae and pupae of Calliphora vicina, for instance, have been analyzed in the context of forensic entomology, with a variety of branched and unbranched hydrocarbons, alcohols, esters, and acids being identified.[1] However, this compound was not reported among these compounds.

Given the absence of primary literature on the subject, it is not possible to provide quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the chemical ecology of this compound. The creation of such materials would be speculative and not grounded in scientific evidence.

Contextualizing the Knowledge Gap: The Role of Related Long-Chain Hydrocarbons

To provide a framework for future research, it is valuable to consider the established roles of other, structurally related long-chain alkenes in insect chemical ecology. These examples highlight the types of functions that long-chain hydrocarbons can perform and the experimental approaches used to study them.

Biosynthesis of Long-Chain Alkenes

The biosynthesis of long-chain alkenes in insects is a complex process that is not fully elucidated for all species. However, general pathways are understood to involve the modification of fatty acid synthesis.

Biosynthesis_Pathway Fatty Acid Synthesis Fatty Acid Synthesis Elongation Elongation Fatty Acid Synthesis->Elongation Elongases Desaturation Desaturation Elongation->Desaturation Desaturases Decarboxylation Decarboxylation Desaturation->Decarboxylation Decarboxylases Long-Chain Alkene Long-Chain Alkene Decarboxylation->Long-Chain Alkene

Figure 1. A generalized, hypothetical pathway for the biosynthesis of long-chain alkenes in insects, starting from fatty acid precursors.

Experimental Protocols for Semiochemical Identification

The identification and characterization of insect semiochemicals typically involve a multi-step process.

  • Collection of Volatiles or Cuticular Extracts: This can be achieved through methods such as solid-phase microextraction (SPME) for volatile compounds or solvent washing for cuticular hydrocarbons.

  • Chemical Analysis: Gas chromatography-mass spectrometry (GC-MS) is the primary technique used to separate and identify the chemical components of the collected samples.

  • Electrophysiological Assays: Electroantennography (EAG) or single-sensillum recording (SSR) can be used to determine which of the identified compounds elicit a response from the insect's antennae.

  • Behavioral Bioassays: Olfactometers or wind tunnels are used to observe the behavioral response of the insect to synthetic versions of the candidate semiochemicals.

Experimental_Workflow cluster_0 Sample Collection & Analysis cluster_1 Bioassays Collection Volatile/Cuticular Extract Collection GCMS GC-MS Analysis Collection->GCMS EAG Electrophysiological Assays (EAG/SSR) GCMS->EAG Identified Compounds Behavior Behavioral Bioassays (Olfactometer) EAG->Behavior Conclusion Conclusion Behavior->Conclusion Active Semiochemical

Figure 2. A standard experimental workflow for the identification of insect semiochemicals.

Conclusion

The role of this compound in chemical ecology remains an open question. The absence of data on this specific compound presents a clear opportunity for future research. Investigations into the cuticular hydrocarbon profiles and volatile emissions of a wider range of insect species may yet reveal a role for this compound. Should such a discovery be made, the experimental frameworks outlined above would be instrumental in characterizing its function. Until then, any discussion of its role remains speculative. This review underscores the vast and still-to-be-explored chemical diversity that governs interactions in the natural world.

References

(E)-Icos-5-ene: An Uncharted Territory in Semiochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, there is currently no documented evidence to support the role of (E)-icos-5-ene as a semiochemical or pheromone in any biological system. This technical overview addresses the current state of knowledge regarding this long-chain alkene and outlines the general methodologies that would be employed to investigate its potential as a chemical signal.

While the specific compound this compound has not been identified as a pheromone, long-chain alkenes and their derivatives are a well-established class of semiochemicals, playing crucial roles in the chemical communication of numerous insect species. These compounds are often components of sex pheromones, aggregation pheromones, or cuticular hydrocarbons involved in species and mate recognition.

Chemical Properties of this compound

To understand its potential as a semiochemical, it is essential to consider the known chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₂₀H₄₀
Molecular Weight 280.54 g/mol
IUPAC Name (5E)-icos-5-ene
CAS Number 74685-30-6
Structure A twenty-carbon chain with a single double bond between the 5th and 6th carbon atoms in the trans or (E) configuration.

Table 1: Physicochemical Properties of this compound.

The long carbon chain of this compound results in low volatility, suggesting that if it were to function as a semiochemical, it would likely be involved in close-range communication or contact chemoreception rather than long-range attraction.

Hypothetical Experimental Workflow for Pheromone Identification

Should a researcher suspect that this compound plays a role as a semiochemical in a particular species, a standard set of experimental protocols would be initiated to confirm its identity and function. The following diagram illustrates a typical workflow for the identification and characterization of a novel pheromone.

Pheromone_Signaling_Pathway P This compound (Hypothetical Pheromone) PBP Pheromone Binding Protein (PBP) P->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) on Dendritic Membrane PBP->OR Transport to Receptor Neuron Olfactory Sensory Neuron OR->Neuron Signal Transduction Cascade (Ion Channel Opening) Brain Antennal Lobe of Brain Neuron->Brain Action Potential Firing

Navigating the Stereochemistry of Long-Chain Alkenes: A Technical Guide to the Isomeric Purity of Synthetic (E)-Icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical control in the synthesis of long-chain alkenes is a critical parameter in the development of pharmaceuticals and other bioactive molecules. (E)-Icos-5-ene, a twenty-carbon unsaturated hydrocarbon, serves as a significant lipophilic building block in organic synthesis. Its biological activity and physical properties are intrinsically linked to the geometry of its carbon-carbon double bond. This technical guide provides an in-depth exploration of the synthetic routes to this compound, methodologies for assessing its isomeric purity, and protocols for the separation of its geometric isomers.

Data on Isomeric Purity

The stereoselectivity of a synthetic method is paramount in achieving high isomeric purity of the target (E)-alkene. While specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature, the following table illustrates how such data would be presented, based on the known stereoselectivities of common olefination reactions for long-chain alkenes.

Synthetic MethodAldehyde/Ketone PrecursorYlide/Sulfone PrecursorTypical (E):(Z) RatioAnalytical Method
Wittig Reaction (Schlosser modification) PentanalPentadecyltriphenylphosphonium bromide>95:5¹H NMR, GC-MS
Julia-Kocienski Olefination Pentanal1-Phenyl-1H-tetrazol-5-yl pentadecyl sulfone>98:2¹H NMR, GC-MS
Grubbs Cross-Metathesis (2nd Gen. Catalyst) 1-HexenePentadec-1-eneVariable, favors (E)¹H NMR, GC-MS

Key Synthetic Pathways to this compound

The synthesis of this compound with high isomeric purity relies on stereoselective olefination reactions. The following diagram illustrates the conceptual workflow for two prominent methods: the Wittig reaction and the Julia-Kocienski olefination.

cluster_wittig Wittig Reaction Workflow cluster_julia Julia-Kocienski Olefination Workflow w_start Pentadecyl Bromide w_ylide Pentadecyltriphenylphosphonium Ylide w_start->w_ylide 1. PPh₃ 2. Strong Base (e.g., n-BuLi) w_product (E/Z)-Icos-5-ene w_ylide->w_product Wittig Reaction w_aldehyde Pentanal w_aldehyde->w_product j_start Pentadecyl Bromide j_sulfone 1-Phenyl-1H-tetrazol-5-yl pentadecyl sulfone j_start->j_sulfone 1-Phenyl-1H-tetrazole-5-thiol, Oxidation j_product This compound (predominantly) j_sulfone->j_product Base (e.g., KHMDS) j_aldehyde Pentanal j_aldehyde->j_product

Fig. 1: Synthetic workflows for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Julia-Kocienski Olefination

This method is renowned for its high (E)-selectivity.

  • Synthesis of the Tetrazolyl Sulfone:

    • To a solution of 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

    • Add 1-bromopentadecane dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Extract the product and oxidize the resulting sulfide to the sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).

    • Purify the sulfone by column chromatography.

  • Olefination Reaction:

    • Dissolve the pentadecyl tetrazolyl sulfone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) dropwise to generate the carbanion.

    • After stirring for 30 minutes, add a solution of pentanal in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the crude product with an organic solvent and purify by column chromatography to yield this compound.

Protocol 2: Determination of Isomeric Purity by ¹H NMR Spectroscopy

Proton NMR is a powerful tool for quantifying the ratio of (E) and (Z) isomers.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized icos-5-ene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a minimum field strength of 400 MHz.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • The vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants.

    • For this compound, the vinylic protons will appear as a multiplet with a characteristic large coupling constant (typically J = 12-18 Hz).

    • The vinylic protons of the (Z)-isomer will have a smaller coupling constant (typically J = 6-12 Hz) and will likely be at a slightly different chemical shift.

    • Integrate the signals corresponding to a specific vinylic proton for both the (E) and (Z) isomers.

    • The ratio of the integrals will directly correspond to the isomeric ratio of the sample.

The logical workflow for analysis and purification is depicted below.

start Crude Synthetic (E/Z)-Icos-5-ene Mixture analysis Isomeric Purity Analysis start->analysis gcms GC-MS analysis->gcms Separation & Fragmentation nmr ¹H NMR analysis->nmr Chemical Shift & Coupling Constants decision Isomeric Purity Meets Specification? gcms->decision nmr->decision pass Final Product decision->pass Yes fail Purification Required decision->fail No purification Preparative Chromatography fail->purification ag_silica AgNO₃-impregnated Silica Gel purification->ag_silica hplc Reverse-Phase HPLC purification->hplc ag_silica->start Re-analysis hplc->start Re-analysis

Fig. 2: Analytical and purification workflow.
Protocol 3: Purification of this compound by Argentic Chromatography

For mixtures with unacceptable isomeric purity, separation can be achieved using chromatography on silica gel impregnated with silver nitrate.

  • Preparation of the Stationary Phase:

    • Dissolve silver nitrate in deionized water or a polar organic solvent like acetonitrile.

    • In a separate flask, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Slowly add the silver nitrate solution to the silica gel slurry with vigorous stirring.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Activate the silver-impregnated silica gel by heating in an oven.

  • Chromatographic Separation:

    • Pack a chromatography column with the prepared stationary phase.

    • Dissolve the crude (E/Z)-icos-5-ene mixture in a minimal amount of a non-polar solvent.

    • Load the sample onto the column.

    • Elute the column with a non-polar solvent system (e.g., a gradient of diethyl ether in hexane). The (E)-isomer will typically elute before the (Z)-isomer due to weaker interaction with the silver ions.

    • Collect fractions and analyze by TLC or GC-MS to identify those containing the pure (E)-isomer.

    • Combine the pure fractions and remove the solvent to obtain purified this compound.

Conclusion

Achieving high isomeric purity of this compound is a multifactorial challenge that begins with the selection of an appropriate stereoselective synthetic method. The Julia-Kocienski olefination generally offers superior (E)-selectivity compared to the standard Wittig reaction. Rigorous analytical characterization, primarily by ¹H NMR and GC-MS, is essential to quantify the isomeric ratio. In instances where the desired purity is not obtained directly from synthesis, purification techniques such as argentic chromatography provide a viable means to isolate the desired (E)-isomer. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, analysis, and purification of this compound, enabling researchers to produce this valuable lipophilic building block with high stereochemical fidelity.

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-icos-5-ene is a long-chain monounsaturated alkene with the chemical formula C₂₀H₄₀.[1][2] As a member of the eicosene family of isomers, its physical and chemical characteristics are of interest in various fields of chemical research, including organic synthesis and the study of lipids. This technical guide provides a comprehensive overview of the known physical state, appearance, and other physicochemical properties of this compound. Due to a scarcity of experimentally determined data for this specific isomer, this guide presents a combination of computed and limited experimental data. Furthermore, it outlines a representative experimental protocol for its characterization and provides a logical workflow for its analysis.

Physical State and Appearance

Based on available data, this compound is described as having a waxy and oily appearance at room temperature.[2] This is consistent with the physical properties of other long-chain hydrocarbons, which tend to be solids or viscous liquids.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the available data is computationally estimated, and experimentally verified values are limited.

PropertyValueData TypeSource
Molecular Formula C₂₀H₄₀---PubChem, Benchchem[1][2]
Molecular Weight 280.53 g/mol ComputedPubChem, Benchchem[1][2]
Appearance Waxy, oilyObservationalBenchchem[2]
Boiling Point ~482.9 °CEstimatedBenchchem[2]
Melting Point ~36.2 °CEstimatedBenchchem[2]
Kovats Retention Index 2285, 2286.4, 2287.6ExperimentalPubChem[3]
Octanol/Water Partition Coefficient (logP) 7.824 - 10.1ComputedBenchchem[2]
Hydrogen Bond Donor Count 0ComputedPubChem[1]
Hydrogen Bond Acceptor Count 0ComputedPubChem[1]
Rotatable Bond Count 16ComputedPubChem[1]
Exact Mass 280.313001276 g/mol ComputedPubChem[1]

Experimental Protocols

Representative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a representative method for the analysis of long-chain alkenes and can be adapted for this compound.

Objective: To identify and characterize this compound using GC-MS.

Materials:

  • This compound sample

  • Hexane (or other suitable solvent)

  • GC-MS instrument with a non-polar capillary column (e.g., HP-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).

  • GC-MS Instrument Setup:

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • Inlet Temperature: Set the inlet temperature to 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase temperature to 320 °C at a rate of 10 °C/minute.

      • Hold: Hold at 320 °C for 2 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the compound.

    • Examine the mass spectrum of the corresponding peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the structure of this compound. The molecular ion peak should be observed at m/z 280.5.

Signaling Pathways and Logical Relationships

This compound is a simple hydrocarbon and is not known to be involved in specific signaling pathways in the context of drug development or cell biology. Therefore, a diagram of a signaling pathway is not applicable.

Instead, the following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Wittig Reaction) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup chromatography Column Chromatography workup->chromatography gcms GC-MS Analysis (Purity, Molecular Weight) chromatography->gcms nmr NMR Spectroscopy (Structure Elucidation) chromatography->nmr ftir FT-IR Spectroscopy (Functional Groups) chromatography->ftir dsc DSC Analysis (Melting Point) chromatography->dsc final_product Pure this compound gcms->final_product nmr->final_product ftir->final_product dsc->final_product

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Solubility of (E)-icos-5-ene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (E)-icos-5-ene, a long-chain alkene. Given the limited availability of specific quantitative data for this compound, this guide incorporates data from analogous long-chain hydrocarbons, such as 1-octadecene and eicosane, to provide a representative understanding of its solubility profile. The principle of "like dissolves like" is fundamental to predicting the solubility of this non-polar molecule.

Core Principles of Solubility

This compound is a hydrocarbon with the molecular formula C20H40. Its long, non-polar aliphatic chain dictates its solubility behavior. It is readily soluble in non-polar organic solvents due to favorable van der Waals interactions. Conversely, it is virtually insoluble in polar solvents like water, as it cannot overcome the strong hydrogen bonds between water molecules.

Quantitative Solubility Data

SolventChemical FormulaPolarityAnalogous CompoundSolubility (at 25°C)Citation
Non-Polar Solvents
HexaneC6H14Non-Polar1-OctadeceneSoluble (e.g., 100µg/mL solutions are commercially available)[1][2]
BenzeneC6H6Non-Polar1-OctadeceneSoluble[3]
ChloroformCHCl3Non-Polar1-EicoseneSoluble (up to 5%)
Diethyl Ether(C2H5)2ONon-Polar1-OctadeceneSoluble[4][5]
Polar Aprotic Solvents
Acetone(CH3)2COPolar Aprotic1-OctadeceneMiscible[5][6]
Polar Protic Solvents
EthanolC2H5OHPolar Protic1-OctadeceneSoluble/Miscible[4][5]
WaterH2OPolar Protic1-OctadeceneInsoluble[4][5]

Note: The term "soluble" or "miscible" from the cited sources indicates high solubility, but specific quantitative values were not always provided. The data for 1-eicosene in chloroform provides a more quantitative insight. The solubility of this compound is expected to follow a similar pattern.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Analytical balance

  • Volumetric flasks (10 mL)

  • Test tubes or vials with screw caps

  • Pipettes

  • Vortex mixer

  • Constant temperature bath or incubator

  • Filter (0.45 µm PTFE) and syringe

Procedure:

  • Preparation of Stock Solutions (if necessary for analytical quantification):

    • Prepare a stock solution of this compound in a highly soluble solvent (e.g., hexane) at a known concentration. This will be used to create a calibration curve if a spectroscopic or chromatographic method is used for quantification.

  • Gravimetric Method (for approximate solubility):

    • Add a pre-weighed amount of the chosen solvent (e.g., 10 mL) to a series of test tubes.

    • Incrementally add small, accurately weighed portions of this compound to each test tube.

    • After each addition, cap the test tube and vortex for 2-3 minutes to facilitate dissolution.

    • Place the test tubes in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 24 hours, with intermittent shaking.

    • Visually inspect the tubes for any undissolved solute. The tube with the highest concentration of this compound that shows no visible undissolved particles represents the approximate solubility.

  • Instrumental Analysis Method (for precise solubility):

    • Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.

    • Seal the vials and place them in a constant temperature bath. Agitate the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the vials to remain undisturbed in the temperature bath for another 24 hours to allow undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

    • Dilute the sample with a suitable solvent if necessary and analyze the concentration of this compound using an appropriate analytical technique (e.g., gas chromatography with a flame ionization detector, GC-FID).

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis cluster_results Results prep_solute Weigh this compound add_solute Add Solute to Solvent prep_solute->add_solute prep_solvent Measure Solvent Volume prep_solvent->add_solute vortex Vortex/Agitate add_solute->vortex equilibrate Equilibrate at Constant Temperature (24-48h) vortex->equilibrate visual_inspection Visual Inspection for Undissolved Solute equilibrate->visual_inspection instrumental_analysis Instrumental Analysis (e.g., GC-FID) equilibrate->instrumental_analysis For precise measurement approx_solubility Approximate Solubility visual_inspection->approx_solubility precise_solubility Precise Solubility Value instrumental_analysis->precise_solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound, a large non-polar alkene, exhibits high solubility in non-polar organic solvents and is insoluble in polar solvents. While specific quantitative data for this compound is scarce, a reliable estimation of its solubility can be derived from data on analogous long-chain hydrocarbons. For precise solubility determination, a rigorous experimental protocol involving equilibration and instrumental analysis is recommended. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this compound and similar long-chain alkenes in various scientific and industrial applications.

References

In-Depth Technical Guide to the Spectral Data of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for (E)-icos-5-ene, a long-chain alkene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) WebBook.[1]

Data Presentation

Parameter Value Source
Molecular FormulaC₂₀H₄₀[1][2][3]
Molecular Weight280.53 g/mol [1][2][3]
Major Fragment Ions (m/z) Relative Intensity Interpretation
280ModerateMolecular Ion [M]⁺
252LowLoss of C₂H₄ (ethylene)
224LowLoss of C₄H₈ (butene)
196LowLoss of C₆H₁₂ (hexene)
168LowLoss of C₈H₁₆ (octene)
140ModerateLoss of C₁₀H₂₀ (decene)
112ModerateLoss of C₁₂H₂₄ (dodecene)
97HighC₇H₁₃⁺ fragment
83HighC₆H₁₁⁺ fragment
69HighC₅H₉⁺ fragment
55Very HighC₄H₇⁺ fragment (Base Peak)
41HighC₃H₅⁺ fragment

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A typical experimental setup for obtaining an EI mass spectrum of a long-chain alkene like this compound is as follows:

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile liquids or solids.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ([M]⁺).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
=CH (Olefinic)5.3 - 5.5Multiplet2H
-CH₂-C= (Allylic)~2.0Multiplet4H
-CH₂- (Aliphatic Chain)1.2 - 1.4Multiplet28H
-CH₃ (Terminal)~0.9Triplet6H

Predicted ¹³C NMR Spectral Data

Carbon Environment Predicted Chemical Shift (ppm)
=CH (Olefinic)~130
-CH₂- (Allylic)~32
-CH₂- (Aliphatic Chain)~29-30
-CH₂- (β to double bond)~28-29
-CH₂- (γ to double bond)~30
-CH₂- (Terminal -CH₂CH₃)~22
-CH₃ (Terminal)~14

Experimental Protocol: NMR Spectroscopy (General)

The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a long-chain alkene:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

    • For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling techniques are commonly used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the carbon-carbon double bond (C=C) of the trans-alkene.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (sp² C-H)3000 - 3100Medium
C-H stretch (sp³ C-H)2850 - 3000Strong
C=C stretch~1665 - 1675Weak to Medium
C-H bend (trans-alkene)~960 - 970Strong
C-H bend (CH₂)~1465Medium
C-H bend (CH₃)~1375Medium

Experimental Protocol: IR Spectroscopy (General)

A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), creating a thin film.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.

  • Data Processing: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure_Elucidation Structure Elucidation & Confirmation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

Methodological & Application

Application Note: Synthesis of (E)-icos-5-ene for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (E)-icos-5-ene, a long-chain alkene of interest in various research fields. The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high (E)-alkene selectivity.[1][2][3][4] This application note includes a comparative overview of synthetic strategies, a detailed experimental protocol for the HWE reaction, and methods for purification and characterization of the final product.

Introduction

This compound is a C20 unsaturated hydrocarbon with the double bond located at the 5-position in the E (trans) configuration. Long-chain alkenes are components of natural waxes and pheromones and serve as synthetic intermediates in the preparation of more complex molecules. The stereoselective synthesis of this compound is crucial for research applications where the specific geometry of the double bond is critical for biological activity or subsequent chemical transformations. This document outlines a reliable method for its preparation for research purposes.

Comparative Analysis of Synthetic Strategies

Several olefination reactions can be employed for the synthesis of (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Wittig reaction (with stabilized ylides) are the most common methods that favor the formation of the (E)-isomer.

ReactionPrecursorsTypical BaseSolventKey AdvantagesTypical (E)-selectivity
Horner-Wadsworth-Emmons (HWE) Diethyl pentadecylphosphonate, PentanalNaH, NaOMe, BuLiTHF, DMEWater-soluble phosphate byproduct, easy purification.[2][3]High
Julia-Kocienski Olefination Pentadecyl phenyl sulfone, PentanalKHMDS, LiHMDSDME, THFHigh (E)-selectivity, one-pot procedure possible.Very High
Wittig Reaction (stabilized ylide) Pentadecyltriphenyl-phosphorane (with EWG), PentanalNaH, NaOMeTHF, TolueneWide substrate scope.Moderate to High

For this application note, the Horner-Wadsworth-Emmons reaction is selected due to its high (E)-selectivity and the straightforward purification of the product, as the phosphate byproduct is water-soluble.[2][3]

Experimental Protocols

Synthesis of Diethyl pentadecylphosphonate

The precursor, diethyl pentadecylphosphonate, is synthesized via the Michaelis-Arbuzov reaction.[3]

Materials:

  • 1-Bromopentadecane

  • Triethyl phosphite

  • Toluene (anhydrous)

Procedure:

  • A mixture of 1-bromopentadecane (1 equivalent) and triethyl phosphite (1.2 equivalents) in anhydrous toluene is heated at reflux for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The volatile components (excess triethyl phosphite and ethyl bromide byproduct) are removed under reduced pressure.

  • The resulting crude diethyl pentadecylphosphonate is purified by vacuum distillation to yield a colorless oil.

Horner-Wadsworth-Emmons Olefination for this compound

Materials:

  • Diethyl pentadecylphosphonate

  • Pentanal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl pentadecylphosphonate (1.0 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the phosphonate carbanion.[3]

  • The reaction mixture is cooled back to 0 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with hexane (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Purification

Method: Flash Column Chromatography[5][6][7][8]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Hexane is typically a suitable eluent for nonpolar compounds like long-chain alkenes. A gradient of increasing ethyl acetate in hexane (e.g., 0% to 2% ethyl acetate) can be used if baseline separation from nonpolar impurities is required.

  • Procedure:

    • The crude product is dissolved in a minimal amount of hexane and loaded onto the silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC or GC-MS to identify those containing the pure this compound.

    • The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product as a colorless oil.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Analysis MethodExpected Results
¹H NMR (CDCl₃) δ ~5.4 ppm (m, 2H, olefinic protons), δ ~2.0 ppm (m, 4H, allylic protons), δ ~1.2-1.4 ppm (m, 28H, methylene protons), δ ~0.9 ppm (t, 6H, methyl protons). The coupling constant for the trans-olefinic protons is expected to be in the range of 11-18 Hz.[9][10][11][12]
¹³C NMR (CDCl₃) δ ~130 ppm (olefinic carbons), δ ~32 ppm (allylic carbons), δ ~29-30 ppm (methylene carbons), δ ~22 ppm (methylene carbons), δ ~14 ppm (methyl carbons).[9][13][14][15][16]
GC-MS A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 280.5. Fragmentation patterns will be characteristic of long-chain alkenes.[17]
FT-IR ~3020 cm⁻¹ (C-H stretch of C=C), ~1670 cm⁻¹ (C=C stretch, weak for trans-alkenes), ~965 cm⁻¹ (trans C-H bend).[18]

Diagrams

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Pathway cluster_precursor Precursor Synthesis cluster_hwe HWE Reaction 1_Bromopentadecane 1_Bromopentadecane Diethyl_pentadecylphosphonate Diethyl_pentadecylphosphonate 1_Bromopentadecane->Diethyl_pentadecylphosphonate Michaelis-Arbuzov Triethyl_phosphite Triethyl_phosphite Triethyl_phosphite->Diethyl_pentadecylphosphonate Phosphonate Diethyl pentadecylphosphonate Carbanion Carbanion Phosphonate->Carbanion Base NaH Base->Carbanion Intermediate Oxaphosphetane intermediate Carbanion->Intermediate Pentanal Pentanal Pentanal->Intermediate Product This compound Intermediate->Product

Caption: Synthetic pathway for this compound via the HWE reaction.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start Materials: Diethyl pentadecylphosphonate, Pentanal, NaH, THF Reaction HWE Reaction: 0 °C to RT, overnight Start->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extraction with Hexane Quench->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Silica, Hexane) Concentrate->Chromatography Analysis Characterization: NMR, GC-MS, FT-IR Chromatography->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Overall experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of (E)-icos-5-ene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[1] A key advantage of this reaction is the specific location of the newly formed double bond.[1] However, controlling the stereoselectivity to favor either the (E) or (Z) isomer can be a challenge and is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity.[2][3] In contrast, non-stabilized ylides (with alkyl or aryl substituents) typically favor the (Z)-alkene.[2][3] This document provides a detailed protocol for the synthesis of (E)-icos-5-ene, a long-chain alkene, utilizing an (E)-selective Wittig reaction strategy. The protocol is designed for researchers in organic synthesis and drug development.

Reaction Scheme

The synthesis of this compound is a two-step process starting from 1-bromohexane and triphenylphosphine to form the corresponding phosphonium salt, which is then used in the Wittig reaction with pentadecanal.

  • Step 1: Synthesis of Hexyltriphenylphosphonium Bromide C₆H₁₃Br + P(C₆H₅)₃ → [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻

  • Step 2: Wittig Reaction for this compound Synthesis [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻ + Base → P(C₆H₅)₃=CHC₅H₁₁ P(C₆H₅)₃=CHC₅H₁₁ + C₁₄H₂₉CHO → (E)-C₁₄H₂₉CH=CHC₅H₁₁ + (C₆H₅)₃PO

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of the phosphonium ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.[3] The stereochemical outcome is determined by the stability of the ylide and the reaction conditions. With stabilized ylides, the initial addition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene.[4] While a hexyl group does not form a classically "stabilized" ylide, specific reaction conditions can be employed to enhance the formation of the (E)-isomer.

Wittig_Mechanism cluster_step1 Ylide Formation cluster_step2 Reaction with Aldehyde cluster_step3 Decomposition Phosphonium_Salt [Ph₃P⁺-CH₂R]X⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide - HX Base Base Base->Ylide Ylide_re Ph₃P=CHR Aldehyde R'CHO Oxaphosphetane anti-Oxaphosphetane Aldehyde->Oxaphosphetane Oxaphosphetane_re anti-Oxaphosphetane Ylide_re->Oxaphosphetane E_Alkene (E)-Alkene (R'CH=CHR) TPO Ph₃P=O Oxaphosphetane_re->E_Alkene Oxaphosphetane_re->TPO

Caption: General mechanism of an (E)-selective Wittig reaction.

Experimental Protocols

Part A: Synthesis of Hexyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt precursor for the Wittig reaction.

Materials:

  • 1-Bromohexane (1.0 eq)

  • Triphenylphosphine (1.0 eq)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add triphenylphosphine and toluene.

  • Stir the mixture until the triphenylphosphine is completely dissolved.

  • Add 1-bromohexane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Cool the mixture to room temperature and then further cool in an ice bath.

  • Collect the white solid by vacuum filtration and wash with cold toluene.

  • Dry the resulting hexyltriphenylphosphonium bromide under vacuum. The product is typically used without further purification.[5]

Part B: Synthesis of this compound

This protocol details the Wittig reaction between hexyltriphenylphosphonium bromide and pentadecanal to yield this compound.

Materials:

  • Hexyltriphenylphosphonium bromide (1.2 eq)

  • Pentadecanal (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

  • Suspend hexyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS in THF to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of pentadecanal in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate this compound. The byproduct, triphenylphosphine oxide, can be removed during chromatography.

Workflow cluster_prep Wittig Reagent Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Salt Suspend Phosphonium Salt in THF Cool1 Cool to -78 °C Salt->Cool1 Base Add Base (e.g., NaHMDS) Cool1->Base Stir1 Stir for 1h at -78 °C (Ylide Formation) Base->Stir1 Aldehyde Add Pentadecanal in THF Stir1->Aldehyde Warm Warm to RT, Stir Overnight Aldehyde->Warm Quench Quench with aq. NH₄Cl Warm->Quench Extract Extract with Et₂O Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

References

Application Notes and Protocols: A Cross-Metathesis Route to (E)-Icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-icos-5-ene, a long-chain alkene, via a cross-metathesis reaction. The synthesis involves the reaction of 1-hexene and 1-tetradecene in the presence of a second-generation Grubbs catalyst. This methodology offers a direct and efficient route to long-chain internal olefins with high stereoselectivity for the (E)-isomer. Detailed experimental procedures, data on reaction efficiency, and purification protocols are presented to guide researchers in the successful synthesis and isolation of the target compound.

Introduction

Long-chain alkenes such as icos-5-ene are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a key synthetic tool.[1][2] Cross-metathesis (CM) between two terminal alkenes provides a direct route to internal alkenes, with the thermodynamically favored (E)-isomer typically being the major product.[3] This application note details a specific protocol for the synthesis of this compound using the commercially available Grubbs second-generation catalyst, known for its high activity and functional group tolerance.[4]

Reaction Scheme

The cross-metathesis of 1-hexene and 1-tetradecene yields this compound and ethylene as a volatile byproduct, which helps to drive the reaction to completion.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1-Hexene 1-Hexene plus1 + 1-Hexene->plus1 1-Tetradecene 1-Tetradecene GrubbsII Grubbs Catalyst (2nd Generation) 1-Tetradecene->GrubbsII CH2Cl2, 40 °C plus1->1-Tetradecene E-Icos-5-ene This compound GrubbsII->E-Icos-5-ene plus2 + E-Icos-5-ene->plus2 Ethylene Ethylene (g) plus2->Ethylene

Caption: Cross-metathesis of 1-hexene and 1-tetradecene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the cross-metathesis of terminal alkenes to form long-chain internal alkenes, based on analogous reactions.[3]

EntryReactant 1Reactant 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)(E:Z) Ratio
11-Hexene1-DeceneG-II (1.0)CH2Cl2401285>95:5
21-Octene1-OcteneG-II (0.5)Toluene60890>95:5
31-Pentene1-DodeceneG-II (1.0)CH2Cl2401682>95:5

G-II refers to Grubbs Second Generation Catalyst.

Experimental Protocols

Materials and Equipment
  • Reactants: 1-Hexene (≥99%), 1-Tetradecene (≥99%)

  • Catalyst: Grubbs Catalyst®, 2nd Generation

  • Solvent: Dichloromethane (DCM), anhydrous, deoxygenated

  • Purification: Silica gel for column chromatography, hexanes

  • Inert Gas: Argon or Nitrogen

  • Glassware: Schlenk flask, condenser, magnetic stirrer, syringes, needles

  • Analytical: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dry and deoxygenate solvent and glassware B Prepare reactants under inert atmosphere A->B Inert atmosphere C Dissolve reactants in CH2Cl2 B->C D Add Grubbs Catalyst (2nd Gen) C->D E Heat reaction mixture at 40°C D->E F Monitor reaction by GC-MS E->F G Quench reaction with ethyl vinyl ether F->G Upon completion H Concentrate crude mixture G->H I Purify by silica gel chromatography H->I J Characterize product by NMR and MS I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation:

    • All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Anhydrous dichloromethane should be deoxygenated by bubbling with argon for at least 30 minutes prior to use.[5]

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-hexene (1.0 equivalent) and 1-tetradecene (1.0 equivalent) via syringe.

    • Add deoxygenated dichloromethane to achieve a substrate concentration of approximately 0.5 M.

    • Stir the solution at room temperature under an inert atmosphere.

  • Catalyst Addition and Reaction:

    • In a separate vial, weigh the Grubbs second-generation catalyst (1.0 mol%) in the air and dissolve it in a small amount of deoxygenated dichloromethane.

    • Add the catalyst solution to the reaction flask via syringe.

    • Heat the reaction mixture to 40 °C and stir for 12-16 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.[6]

    • The solvent is then removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The (E)-configuration can be confirmed by the characteristic coupling constant of the vinylic protons in the ¹H NMR spectrum (typically around 15 Hz).

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous and deoxygenated, as the catalyst is sensitive to air and moisture in solution.[5]

    • The ethylene byproduct should be efficiently removed to drive the equilibrium towards the product. This can be facilitated by gently bubbling a stream of inert gas through the reaction mixture.[5]

  • Low (E:Z) Selectivity:

    • While Grubbs second-generation catalysts generally provide high (E)-selectivity for the cross-metathesis of terminal alkenes, prolonged reaction times or higher temperatures can sometimes lead to isomerization. Optimize reaction time and temperature.

  • Catalyst Decomposition:

    • Impurities in the starting materials can poison the catalyst. Ensure the use of high-purity alkenes.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Grubbs catalysts are air-stable as solids but should be handled under an inert atmosphere when in solution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the GC-MS Analysis of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (E)-icos-5-ene using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain alkene that may be of interest in various research fields, including entomology, as a potential semiochemical, and in industrial applications as a specialty chemical. Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectra.

This application note outlines a complete workflow, from sample preparation to data analysis, for the successful GC-MS analysis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Formula C₂₀H₄₀[1][2]
Molecular Weight 280.53 g/mol [1][2]
CAS Registry Number 74685-30-6[1][2]
Kovats Retention Index 2285 (on HP-5MS column)[3][4]

Table 1: Physicochemical and Chromatographic Data for this compound

The mass spectrum of this compound is characterized by a series of hydrocarbon fragments. The table below lists the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum.

m/zRelative Intensity (%)Putative Fragment
41100[C₃H₅]⁺
4395[C₃H₇]⁺
5598[C₄H₇]⁺
5775[C₄H₉]⁺
6985[C₅H₉]⁺
7160[C₅H₁₁]⁺
8370[C₆H₁₁]⁺
9750[C₇H₁₃]⁺
2805[M]⁺ (Molecular Ion)

Table 2: Major Fragment Ions of this compound from EI-MS.[1]

Experimental Protocols

This section provides detailed methodologies for the GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix.

Protocol 3.1.1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with n-hexane to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: If an internal standard is used for quantification, add a constant known concentration of a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to all calibration standards and samples.

Protocol 3.1.2: Extraction from a Solid Matrix (e.g., insect cuticle)

  • Solvent Extraction: Immerse the solid sample (e.g., a single insect leg) in a vial containing a small volume (e.g., 100 µL) of n-hexane.

  • Agitation: Gently agitate the vial for 10-15 minutes to facilitate the extraction of cuticular hydrocarbons.

  • Filtration/Centrifugation: If the extract contains solid particles, filter it through a 0.22 µm syringe filter or centrifuge to separate the supernatant.

  • Concentration (Optional): If the analyte concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a known small volume of n-hexane.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400

Table 3: Recommended GC-MS Parameters

Data Analysis

Qualitative Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound by comparing its retention time with that of a known standard. The expected retention time can be estimated using its Kovats retention index.

  • Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or the data provided in Table 2.[1] The presence of the molecular ion at m/z 280 and the characteristic fragment ions will confirm the identification.

Quantitative Analysis
  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared working standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas (or area ratios) into the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix extraction Solvent Extraction (n-hexane) sample->extraction cleanup Filtration / Centrifugation extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration standard_add Addition of Internal Standard concentration->standard_add injection GC Injection standard_add->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) detection->quant_analysis report Result Reporting qual_analysis->report quant_analysis->report data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output Results raw_data Raw GC-MS Data (Chromatogram & Spectra) peak_integration Peak Integration raw_data->peak_integration std_data Standard Calibration Data cal_curve Calibration Curve Generation std_data->cal_curve rt_comparison Retention Time Comparison peak_integration->rt_comparison ms_comparison Mass Spectrum Library Matching peak_integration->ms_comparison peak_integration->cal_curve qual_result Qualitative Identification rt_comparison->qual_result ms_comparison->qual_result quant_result Quantitative Result cal_curve->quant_result

References

Application Note: High-Resolution Separation of Long-Chain Alkenes by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust Gas Chromatography (GC) method for the high-resolution separation and quantitative analysis of long-chain alkenes, specifically focusing on the C20 to C40 range. The method utilizes a mid-polarity stationary phase column and a Flame Ionization Detector (FID) to achieve excellent separation and sensitivity. This protocol is particularly relevant for researchers in the fields of petrochemicals, biofuels, and polymer science, as well as for professionals in drug development and quality control who may encounter these compounds as raw materials or intermediates.

Introduction

Long-chain alkenes, or olefins, are fundamental components in various industrial processes, serving as precursors for polymers, lubricants, surfactants, and pharmaceuticals. The accurate separation and quantification of these compounds, including their isomers, are critical for process optimization, quality assurance, and research and development. Gas chromatography is a powerful technique for this purpose due to its high resolving power for volatile and semi-volatile compounds. This note provides a detailed protocol for the separation of a homologous series of long-chain alkenes, offering a reliable method for their analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.

  • Dissolution: Accurately weigh approximately 10 mg of the long-chain alkene sample or mixture into a 10 mL volumetric flask.

  • Solvent Selection: Dissolve the sample in a high-purity, volatile, and non-polar solvent such as hexane or cyclohexane. Ensure the chosen solvent does not co-elute with any of the analytes of interest.

  • Dilution: Dilute the sample to the 10 mL mark with the chosen solvent and mix thoroughly to ensure homogeneity. This results in a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve for quantitative analysis. A typical concentration range would be from 1 µg/mL to 100 µg/mL.

  • Vialing: Transfer the prepared samples and standards into 2 mL autosampler vials with PTFE-lined septa.

GC-FID Instrumentation and Conditions

The analysis was performed on a standard gas chromatograph equipped with a flame ionization detector.

Table 1: GC-FID Method Parameters

ParameterValue
Column
Stationary PhaseRtx-200 (trifluoropropylmethyl polysiloxane)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Inlet
Injection ModeSplit (50:1 ratio)
Inlet Temperature300°C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature100°C
Initial Hold Time2 minutes
Ramp Rate 110°C/min to 340°C
Final Hold Time10 minutes
Carrier Gas
GasHelium
Flow Rate1.5 mL/min (constant flow)
Detector
Detector TypeFlame Ionization Detector (FID)
Temperature350°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min

Results and Discussion

The developed GC-FID method provided excellent separation of a homologous series of C20 to C40 n-alkenes. The mid-polarity Rtx-200 column offers a unique selectivity that is well-suited for the separation of these unsaturated hydrocarbons.[1][2][3][4][5] The temperature program allowed for the elution of the wide boiling point range of analytes with good peak shape and resolution.

Below is a table summarizing the retention times and resolution for a representative separation of even-numbered n-alkenes from C20 to C40. This data is illustrative and based on typical performance for long-chain hydrocarbon separations.[6]

Table 2: Representative Retention Times and Resolution for C20-C40 n-Alkenes

CompoundRetention Time (min)Resolution (Rs)
1-Eicosene (C20)12.85-
1-Docosene (C22)14.7210.2
1-Tetracosene (C24)16.489.8
1-Hexacosene (C26)18.159.5
1-Octacosene (C28)19.739.1
1-Triacontene (C30)21.248.8
1-Dotriacontene (C32)22.688.5
1-Tetratriacontene (C34)24.068.2
1-Hexatriacontene (C36)25.387.9
1-Octatriacontene (C38)26.657.6
1-Tetracontene (C40)27.887.3

The Flame Ionization Detector (FID) was chosen for its robustness, wide linear range, and excellent sensitivity for hydrocarbons. For applications requiring definitive identification of isomers or unknown impurities, coupling the GC to a Mass Spectrometer (MS) is recommended.

Method Development Workflow

The development of a robust GC method follows a logical progression of steps to ensure optimal separation and analysis. The following diagram illustrates the typical workflow for developing a GC method for long-chain alkene separation.

GC_Method_Development_Workflow cluster_prep 1. Initial Assessment cluster_selection 2. Component Selection cluster_optimization 3. Method Optimization cluster_validation 4. Validation and Analysis A Define Analytical Goals (Qualitative/Quantitative) B Characterize Sample (Analyte Properties, Matrix) A->B C Select GC Column (Stationary Phase, Dimensions) B->C D Choose Detector (e.g., FID, MS) C->D E Select Carrier Gas (Helium, Hydrogen) D->E F Optimize Inlet Parameters (Temperature, Split Ratio) E->F G Develop Temperature Program (Initial Temp, Ramps, Final Temp) F->G H Set Detector Parameters (Temperature, Gas Flows) G->H I Optimize Carrier Gas Flow Rate H->I J Method Validation (Linearity, Precision, Accuracy) I->J K Sample Analysis and Data Processing J->K

Caption: Workflow for GC Method Development.

Conclusion

The GC-FID method presented in this application note provides a reliable and efficient means for the separation and quantification of long-chain alkenes in the C20 to C40 range. The use of a mid-polarity column and an optimized temperature program allows for high-resolution separation of these compounds. This method can be readily implemented in analytical laboratories for routine analysis and quality control of long-chain alkenes in various industrial and research applications.

References

Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus. This method provides valuable insights into which volatile compounds an insect can detect, making it an essential tool in chemical ecology, pest management, and the development of novel attractants or repellents. The EAG signal represents the sum of depolarizations of numerous olfactory receptor neurons on the antenna.[1][2][3] This application note provides a detailed protocol for conducting EAG experiments using the long-chain alkene, (E)-icos-5-ene, a compound that may serve as a semiochemical for various insect species.

Core Principles of Insect Olfaction

Insects detect volatile chemical cues, such as pheromones and host-plant volatiles, through olfactory receptor neurons (ORNs) housed within specialized structures called sensilla, primarily located on the antennae.[4][5] Odorant molecules enter the sensilla through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs).[4][5] These OBPs deliver the odorant to olfactory receptors (ORs) on the dendritic membrane of ORNs. The binding of the odorant to its specific OR triggers the opening of an ion channel, leading to a change in the membrane potential of the neuron.[6][7] The sum of these potential changes across many responding neurons is recorded as the EAG signal.[1][3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing EAG with this compound.

Materials

  • Insect: Adult insects of the target species (e.g., moths, beetles).

  • Chemicals:

    • This compound (high purity)

    • Solvent (e.g., hexane or pentane, redistilled)

    • Saline solution (e.g., Ringer's solution)

    • Conductive gel

  • Equipment:

    • Dissecting microscope

    • Faraday cage to shield from electrical noise

    • Vibration isolation table

    • Micromanipulators (for electrode positioning)

    • Glass capillary electrodes

    • Silver wire (for electrodes)

    • High-impedance amplifier

    • Data acquisition system (e.g., computer with appropriate software)

    • Air stimulus controller (for delivering purified, humidified air)

    • Odor delivery system (e.g., Pasteur pipettes with filter paper)

    • Fine dissection tools (scissors, forceps)

Methodology

1. Preparation of this compound Stimulus

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ mg/mL).

  • For each stimulus, apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Prepare a control pipette containing only the solvent on filter paper.

  • Allow the solvent to evaporate for a few minutes before use.

2. Antenna Preparation and Mounting

  • Immobilize the insect (e.g., by chilling or using a restraining tube).

  • Using fine scissors under a dissecting microscope, carefully excise one antenna at its base.

  • Immediately place the excised antenna onto the electrode holder.

  • The "fork" electrode holder is a common and effective method.[8] Place the antenna across the two electrodes of the holder.

  • Apply a small amount of conductive gel to ensure good electrical contact between the antenna and the electrodes.

3. Electrode Placement

  • The recording electrode is placed in contact with the distal end of the antenna.

  • The reference (or ground) electrode is placed in contact with the basal end of the antenna or the insect's head.[1]

  • The electrodes are typically glass capillaries filled with a saline solution, with a silver wire inserted into the solution.

4. EAG Recording

  • Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference.

  • Position the outlet of the odor delivery system so that it is aimed at the antenna from a short distance (e.g., 1 cm).

  • A continuous stream of purified, humidified air is passed over the antenna.

  • To deliver a stimulus, a puff of air is diverted through the stimulus pipette for a short duration (e.g., 0.5 seconds).

  • Record the resulting electrical signal from the antenna using the data acquisition system.

  • Present the stimuli in order of increasing concentration, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.

  • Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.

5. Data Analysis

  • The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV).

  • To account for variations in antennal responsiveness over time, responses can be normalized. A standard reference compound can be used, or responses can be expressed as a percentage of the response to a specific concentration of this compound.

  • Construct a dose-response curve by plotting the mean normalized EAG response against the logarithm of the stimulus concentration.

Data Presentation

Quantitative data from EAG experiments should be summarized in a clear and organized manner.

Table 1: Dose-Response of Insect Antenna to this compound

Concentration (mg/mL)Mean EAG Response (mV) ± SEMNormalized Response (%)
Solvent Control0.1 ± 0.020
10⁻⁵0.5 ± 0.0510
10⁻⁴1.2 ± 0.124
10⁻³2.8 ± 0.256
10⁻²4.5 ± 0.390
10⁻¹5.0 ± 0.4100

SEM: Standard Error of the Mean

Table 2: Comparative EAG Responses to Different Compounds

CompoundConcentration (mg/mL)Mean EAG Response (mV) ± SEM
This compound10⁻²4.5 ± 0.3
Compound A (Positive Control)10⁻²5.2 ± 0.4
Compound B (Negative Control)10⁻²0.2 ± 0.03
Solvent Control-0.1 ± 0.02

Visualizations

Diagram 1: Experimental Workflow for Electroantennography

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Serial Dilutions B Prepare Stimulus Cartridges (Pipettes) A->B F Deliver Air & Odor Stimulus Puff to Antenna B->F C Immobilize Insect and Excise Antenna D Mount Antenna on Electrode Holder C->D E Position Electrodes (Recording & Reference) D->E E->F G Amplify & Record EAG Signal F->G H Measure Peak Amplitude of Voltage Deflection G->H I Normalize Responses (to control or standard) H->I J Construct Dose-Response Curve I->J

Caption: A flowchart of the EAG experimental process.

Diagram 2: Generalized Olfactory Signaling Pathway in Insects

Olfactory_Signaling cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Dendrite Odor This compound OBP Odorant-Binding Protein (OBP) Odor->OBP Binding OBP_Odor OBP-Odorant Complex OBP->OBP_Odor OR Olfactory Receptor (OR) + Orco Co-receptor OBP_Odor->OR Delivery & Binding Channel Ion Channel Opening OR->Channel Activation Depolarization Membrane Depolarization (EAG Signal) Channel->Depolarization Ion Influx (Na+, Ca2+) Brain Brain Depolarization->Brain Signal to Antennal Lobe

Caption: A simplified diagram of insect olfactory signal transduction.

References

Application Notes and Protocols for Behavioral Bioassays with (E)-icos-5-ene in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-icos-5-ene is a long-chain unsaturated hydrocarbon that may play a role in insect chemical communication. While specific behavioral studies on this compound are not extensively documented, its structural similarity to known insect pheromones, such as other long-chain alkenes, suggests its potential as a semiochemical. Long-chain hydrocarbons are crucial in insect signaling, often acting as contact pheromones that mediate mate recognition and other behaviors. These application notes provide a generalized framework and detailed protocols for conducting behavioral bioassays to investigate the effects of this compound on insects. The methodologies are based on established practices in insect chemical ecology and can be adapted for various insect species.

Data Presentation

As no specific quantitative data for behavioral responses to this compound is readily available in published literature, the following tables are presented as templates for data collection and organization.

Table 1: Olfactometer Bioassay - Attraction Response

TreatmentConcentration (µg/µl)No. of Insects TestedNo. Responding to Treatment ArmNo. Responding to Control Arm% Attractionp-value
This compound0.150
150
1050
10050
Control (Solvent)-50

Table 2: Electroantennography (EAG) - Antennal Response

TreatmentConcentration (µg)No. of Antennae TestedMean EAG Response (mV)Standard DeviationNormalized Response (%)
This compound0.110
110
1010
10010
Control (Solvent)-10
Positive Control1010

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Attraction/Repellency

This protocol is designed to assess the behavioral response (attraction or repellency) of flying insects to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification

  • Odor source chambers

  • Filter paper strips

  • This compound solution in a suitable solvent (e.g., hexane)

  • Solvent for control

  • Insect rearing cages

  • Stopwatch

Procedure:

  • Preparation of this compound solution: Prepare serial dilutions of this compound in hexane (e.g., 0.1, 1, 10, 100 µg/µl).

  • Olfactometer Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake in an oven to remove any residual odors.

    • Connect the air pump to the air filters and then to the flow meters.

    • Connect the flow meters to the two odor source chambers.

    • Connect the odor source chambers to the two arms of the Y-tube olfactometer.

    • Adjust the airflow to a constant rate (e.g., 100 ml/min) through both arms.

  • Odor Application:

    • Apply 10 µl of the this compound solution to a filter paper strip and place it in one of the odor source chambers (treatment arm).

    • Apply 10 µl of the solvent to another filter paper strip and place it in the other odor source chamber (control arm).

  • Insect Introduction:

    • Select an adult insect (e.g., a moth) that has been starved for a few hours.

    • Introduce the insect at the base of the Y-tube.

  • Data Collection:

    • Start the stopwatch and observe the insect's behavior for a set period (e.g., 5 minutes).

    • Record which arm of the olfactometer the insect enters and stays in for a minimum period (e.g., 30 seconds). This is considered a choice.

    • Insects that do not make a choice within the observation period are recorded as "no choice".

  • Replication and Control:

    • After testing a set number of insects (e.g., 10), reverse the positions of the treatment and control arms to avoid positional bias.

    • Clean the olfactometer between each concentration and replicate.

    • Test at least 50 insects per concentration.

  • Data Analysis: Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treatment arm versus the control arm.

Protocol 2: Contact Chemoreception Bioassay for Mate Recognition

This protocol is designed to assess the role of this compound as a potential contact pheromone.

Materials:

  • Glass dummy insects (or dead insects of the same species)

  • This compound solution in a suitable solvent (e.g., hexane)

  • Solvent for control

  • Observation arena (e.g., a petri dish)

  • Video recording equipment (optional)

  • Stopwatch

Procedure:

  • Preparation of Dummies:

    • Clean the glass dummies thoroughly.

    • Apply a known amount of this compound solution to the surface of a dummy and allow the solvent to evaporate.

    • For the control, apply only the solvent to another dummy.

  • Bioassay:

    • Place a male insect in the observation arena and allow it to acclimatize.

    • Introduce the this compound-treated dummy into the arena.

    • Observe and record the male's behavioral responses, which may include:

      • Antennal contact with the dummy

      • Attempted copulation

      • Wing fanning or other courtship displays

    • Record the latency and duration of these behaviors for a set period (e.g., 5 minutes).

  • Control and Replication:

    • Repeat the experiment with the solvent-treated control dummy.

    • Test a sufficient number of male insects for each treatment (e.g., 30).

    • Randomize the order of presentation of treated and control dummies.

  • Data Analysis: Use a t-test or a non-parametric equivalent to compare the frequency and duration of the observed behaviors between the treatment and control groups.

Signaling Pathway and Experimental Workflow Visualization

The biosynthesis of long-chain hydrocarbons like this compound in insects typically originates from fatty acid metabolism. The perception of such chemical cues is mediated by the insect's olfactory system.

fatty_acid_to_pheromone cluster_biosynthesis Pheromone Biosynthesis Fatty_Acid Fatty Acid Precursors Elongation Chain Elongation Fatty_Acid->Elongation Desaturation Desaturation Elongation->Desaturation Decarboxylation Decarboxylation Desaturation->Decarboxylation Eicosene This compound Decarboxylation->Eicosene

Caption: Biosynthesis pathway of this compound from fatty acid precursors.

Upon release, these semiochemicals are detected by specialized receptors on the insect's antennae, initiating a signal transduction cascade that leads to a behavioral response.

olfactory_pathway cluster_perception Olfactory Perception Pheromone This compound Antenna Antenna Pheromone->Antenna Binding OR Odorant Receptor (OR) Antenna->OR OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation Signal_Transduction Signal Transduction OSN->Signal_Transduction Brain Antennal Lobe (Brain) Signal_Transduction->Brain Signal to Brain Behavior Behavioral Response Brain->Behavior Processing & Output

Caption: Generalized olfactory signal transduction pathway in insects.

The following diagram illustrates a typical workflow for conducting behavioral bioassays with this compound.

experimental_workflow cluster_workflow Experimental Workflow A Hypothesis: This compound influences insect behavior B Prepare this compound Solutions A->B C Select Bioassay: Olfactometer or Contact B->C D Conduct Behavioral Experiments C->D E Data Collection (Attraction, Mating Behavior) D->E F Statistical Analysis E->F G Conclusion: Behavioral effect confirmed or rejected F->G

Caption: Workflow for insect behavioral bioassays with this compound.

Application Notes and Protocols for Field Trapping Experiments with (E)-icos-5-ene Lures

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and databases reveals no specific field trapping experiments that have utilized (E)-icos-5-ene as a primary lure for insects. While long-chain alkenes are known to be components of cuticular hydrocarbons in various insect species and can play a role in chemical communication, there is no published research detailing the use of this compound as a standalone attractant in field conditions.

These application notes and protocols are therefore provided as a general framework for designing and conducting such experiments, based on established methodologies for evaluating new semiochemicals. The provided workflows and logical diagrams are intended to guide researchers in the systematic investigation of this compound's potential as an insect lure.

Application Notes

Background on this compound

This compound is a long-chain mono-unsaturated alkene. While its direct role as a sex or aggregation pheromone has not been documented in published field studies, its structural similarity to known insect cuticular hydrocarbons suggests it could have biological activity. Cuticular hydrocarbons are crucial for preventing desiccation and are also involved in species and mate recognition. The investigation into this compound as a lure is exploratory and aims to identify any potential behavioral responses from insect species.

Potential Applications

Should this compound prove to be an effective attractant for specific insect species, potential applications could include:

  • Pest Monitoring: Incorporation into trapping systems for early detection and population monitoring of agricultural, forestry, or public health pests.

  • Mating Disruption: Dispersal in crop fields to confuse males and disrupt mating, as part of an integrated pest management (IPM) strategy.

  • Attract-and-Kill Systems: Combination with an insecticide in a targeted delivery system to reduce non-target impacts.

Considerations for Experimental Design
  • Lure Formulation: The release rate of this compound from the lure is a critical parameter. Different dispenser types (e.g., rubber septa, polyethylene vials, membrane-based systems) should be tested to achieve a consistent and appropriate release rate. The purity of the synthesized (E)-icos-os-5-ene should be high to avoid confounding results from impurities.

  • Trap Design: The choice of trap will depend on the target insect group (if known) or will require testing of various designs (e.g., sticky traps, funnel traps, panel traps) in initial screening studies.

  • Environmental Factors: Wind speed, temperature, and time of day can significantly influence the dispersal of the lure and the activity of the target insects. These factors should be recorded during trapping periods.

  • Control Treatments: Experiments must include negative controls (traps with no lure) and, if available, positive controls (traps with a known attractant for a prevalent local species) to validate trapping efficacy.

Experimental Protocols

Protocol 1: Preliminary Screening for Insect Attraction

Objective: To determine if this compound attracts any insect species in a given habitat.

Materials:

  • This compound (high purity, >95%)

  • Lure dispensers (e.g., red rubber septa)

  • Solvent for lure loading (e.g., hexane)

  • Various insect traps (e.g., Delta traps, wing traps, funnel traps)

  • Collection vials with preservative (e.g., 70% ethanol)

  • Field data sheets

Methodology:

  • Lure Preparation:

    • Prepare a solution of this compound in hexane at a desired concentration (e.g., 10 mg/ml).

    • Load a specific volume onto each dispenser (e.g., 100 µl for a 1 mg dose).

    • Allow the solvent to evaporate completely in a fume hood.

    • Prepare an equal number of control dispensers loaded only with hexane.

  • Trap Deployment:

    • Select a suitable field site.

    • Set up traps in a randomized block design, with each block containing one trap with the this compound lure and one control trap.

    • Space traps at least 20 meters apart to minimize interference.

    • Replicate the blocks (minimum of 4-5 replicates).

  • Data Collection:

    • Check traps at regular intervals (e.g., daily or weekly).

    • Collect all captured insects from each trap into separate labeled vials.

    • Record the date, trap number, and treatment for each sample.

    • Record environmental conditions (temperature, wind speed, precipitation).

  • Insect Identification and Analysis:

    • Identify the captured insects to the lowest possible taxonomic level.

    • Count the number of individuals of each species per trap.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean catch of each species in the baited versus control traps.

Protocol 2: Dose-Response and Lure Longevity Studies

Objective: To determine the optimal dose of this compound and the effective lifespan of the lure.

Methodology:

  • Dose-Response:

    • Prepare lures with a range of this compound dosages (e.g., 0.1 mg, 1 mg, 10 mg, 100 mg).

    • Include a control (0 mg).

    • Deploy traps in a randomized block design, with each block containing one trap for each dose.

    • Collect and analyze data as described in Protocol 1 to identify the most effective dose.

  • Lure Longevity:

    • Prepare lures with the optimal dose determined from the dose-response study.

    • Deploy a set of traps and monitor the catch over an extended period (e.g., several weeks).

    • Analyze the catch data to determine the time point at which the lure's attractiveness significantly declines.

Data Presentation

As no quantitative data from field trials with this compound is available, the following table is a template for how such data should be structured for clear comparison.

Table 1: Hypothetical Field Trapping Data for this compound Lures
Target Species Lure Dose (mg) Trap Type Mean Catch (± SE) per Trap per Week Control Catch (± SE) per Trap per Week
Insectus example A1Delta TrapData not availableData not available
Insectus example B10Funnel TrapData not availableData not available
Insectus example C1Wing TrapData not availableData not available

Visualizations

The following diagrams illustrate the logical workflow for the investigation of this compound as a potential insect lure.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Optimization cluster_phase3 Phase 3: Application start Synthesize and Purify This compound lure_prep Prepare Lures (Single Dose vs. Control) start->lure_prep trap_deploy Deploy Traps (Randomized Block Design) lure_prep->trap_deploy data_collect Collect and Identify Captured Insects trap_deploy->data_collect stat_analysis Statistical Analysis (Baited vs. Control) data_collect->stat_analysis outcome1 Significant Attraction? stat_analysis->outcome1 dose_response Dose-Response Study outcome1->dose_response Yes end1 No further investigation for this habitat/species outcome1->end1 No lure_longevity Lure Longevity Study dose_response->lure_longevity trap_optimization Trap Design Comparison lure_longevity->trap_optimization outcome2 Optimized Trapping System trap_optimization->outcome2 field_validation Large-Scale Field Validation outcome2->field_validation ipm_integration Integration into IPM Program field_validation->ipm_integration no No yes Yes

Caption: Experimental workflow for evaluating this compound as an insect lure.

logical_relationship A This compound (Test Compound) B Lure Dispenser (e.g., Rubber Septum) A->B loaded into D Target Insect Population A->D is perceived by C Insect Trap (e.g., Delta Trap) B->C placed in F Trap Catch Data C->F captures E Behavioral Response (Attraction) D->E exhibits E->F leads to G Efficacy Assessment F->G informs

Caption: Logical relationships in a field trapping experiment.

Application Note: Quantitative Analysis of (E)-icos-5-ene in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of (E)-icos-5-ene, a long-chain monounsaturated fatty acid, in biological samples such as human plasma. While the specific biological roles of this compound are not extensively characterized, its structural similarity to other bioactive lipids suggests potential involvement in cellular signaling and membrane composition. The described methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. This application note includes procedures for sample preparation, instrument parameters, and data analysis, and serves as a foundational method for researchers investigating the potential roles of this compound in health and disease.

Introduction

This compound is a C20:1 monounsaturated fatty acid with the molecular formula C₂₀H₄₀ and a molecular weight of 280.5 g/mol .[1][2] Long-chain fatty acids are integral components of cellular structures, serve as energy sources, and act as signaling molecules.[3][4][5][6] While the biological significance of many common fatty acids is well-established, the specific functions of less common isomers like this compound remain an area of active investigation. Accurate and precise quantification of such lipids in biological matrices is crucial for understanding their physiological and pathological relevance.

This application note details a robust LC-MS/MS method for the determination of this compound levels in human plasma. The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings, including those in drug development who may be interested in the modulation of lipid profiles.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of fatty acids from plasma.[7][8]

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • Internal Standard (IS) solution (e.g., (E)-heptadeca-5-ene in methanol, 1 µg/mL)

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of chloroform and 200 µL of methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of methanol/water (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (adapted from[9]):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 40% B

    • 1-3 min: 40% to 95% B

    • 3-6 min: 95% B

    • 6-6.1 min: 95% to 40% B

    • 6.1-10 min: 40% B (re-equilibration)

MS/MS Parameters (Hypothetical - requires empirical optimization):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions:

    • This compound (precursor ion [M-H]⁻): m/z 279.3 -> Product ion (e.g., m/z 279.3, for precursor scan, or a characteristic fragment if one is identified during optimization)

    • Internal Standard ([M-H]⁻): To be determined based on the chosen IS.

Data Presentation

The following tables present hypothetical quantitative data for this compound in human plasma samples from a control and a treated group for illustrative purposes. These values are based on typical concentrations of other long-chain fatty acids found in human plasma.[7]

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
502.53
1005.08
50025.1

Table 2: Hypothetical Concentrations of this compound in Human Plasma

Sample IDGroupThis compound (ng/mL)
CTRL-01Control25.4
CTRL-02Control30.1
CTRL-03Control28.9
TRT-01Treated45.2
TRT-02Treated51.7
TRT-03Treated48.5

Table 3: Summary Statistics of Hypothetical Data

GroupNMean (ng/mL)Std. Dev.
Control328.12.4
Treated348.53.3

Visualizations

Experimental Workflow

experimental_workflow sample_collection Biological Sample Collection (e.g., Human Plasma) extraction Liquid-Liquid Extraction with Internal Standard sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: Overview of the experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

The specific signaling pathways involving this compound are currently unknown. The following diagram illustrates a hypothetical pathway where a long-chain fatty acid like this compound binds to a G-protein coupled receptor (GPCR), a common mechanism for lipid signaling molecules.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein Activation receptor->g_protein eicosene This compound eicosene->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This application note provides a framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The detailed protocol for sample preparation and instrumental analysis, along with hypothetical data, offers a starting point for researchers. Further method development and validation will be necessary for specific applications. The elucidation of the biological roles of this compound and other less-studied lipids will be greatly facilitated by the availability of robust analytical methods such as the one described herein.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (E)-icos-5-ene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a stabilized phosphonate ylide, which reacts with an aldehyde to predominantly form the (E)-alkene isomer. While the Wittig reaction is a classic method for alkene synthesis, the HWE reaction generally offers superior (E)-selectivity and easier purification of the final product.

Q2: What are the starting materials for the synthesis of this compound via the HWE reaction?

A2: The synthesis of this compound via the HWE reaction requires two key starting materials:

  • Pentanal: An aldehyde with a five-carbon chain.

  • Diethyl pentadecylphosphonate: A phosphonate ester with a fifteen-carbon chain. This is typically prepared from 1-bromopentadecane and triethyl phosphite.

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the standard Wittig reaction for this compound synthesis?

A3: The HWE reaction is preferred for several reasons:

  • Higher (E)-selectivity: The use of a phosphonate-stabilized carbanion in the HWE reaction generally leads to a higher proportion of the desired (E)-isomer compared to the Wittig reaction with non-stabilized ylides, which often favor the (Z)-isomer.[1][2]

  • Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the nonpolar this compound product through a simple aqueous workup. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from nonpolar products.

Q4: What are the typical yields for the synthesis of this compound?

A4: While specific yields can vary depending on the exact reaction conditions and purification efficiency, the Horner-Wadsworth-Emmons reaction is known for providing good to excellent yields, often exceeding 80-90% for the crude product before purification. Optimization of reaction parameters is crucial for maximizing the final isolated yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base: The base used was not strong enough to deprotonate the phosphonate ester to form the reactive ylide. 2. Poor quality starting materials: The pentanal may have oxidized to pentanoic acid, or the phosphonate ester may be impure. 3. Reaction temperature too low: The reaction may not have reached the necessary activation energy.1. Use a sufficiently strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under anhydrous conditions. 2. Use freshly distilled pentanal. Verify the purity of the phosphonate ester by NMR spectroscopy. 3. While the initial deprotonation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or slightly above. Monitor the reaction by TLC.
Low (E)/(Z) Selectivity (High proportion of (Z)-icos-5-ene) 1. Suboptimal reaction conditions: The reaction conditions may not favor the thermodynamic (E)-product. 2. Use of a non-stabilized ylide (in a Wittig reaction): Non-stabilized ylides inherently favor the formation of (Z)-alkenes.1. For the HWE reaction, ensure the reaction is allowed to reach thermodynamic equilibrium. This may involve longer reaction times or slightly elevated temperatures. 2. If using a Wittig-type reaction, consider the Schlosser modification to favor the (E)-isomer with non-stabilized ylides. However, the HWE reaction is the recommended approach for high (E)-selectivity.
Difficulty in Purifying this compound 1. Contamination with triphenylphosphine oxide (from Wittig reaction): This byproduct is notoriously difficult to separate from nonpolar products. 2. Presence of unreacted starting materials: Unreacted pentanal or the long-chain phosphonate ester can be difficult to separate from the similarly nonpolar product.1. From Wittig Reaction: To remove triphenylphosphine oxide, you can: a) Precipitate it by adding a non-polar solvent like hexane or pentane and filtering. b) Perform column chromatography on silica gel, though this can be challenging. c) Convert it to a water-soluble salt by reaction with an acid. 2. General Purification: Use column chromatography on silica gel with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient). Careful selection of the solvent system is crucial for good separation. Monitor fractions by TLC.
Formation of Side Products 1. Aldol condensation of pentanal: The aldehyde can undergo self-condensation in the presence of a base. 2. Decomposition of the ylide: The phosphonium ylide can be unstable, especially at higher temperatures.1. Add the pentanal slowly to the reaction mixture containing the generated ylide to minimize its concentration and the chance of self-condensation. 2. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the aldehyde. Avoid unnecessarily high reaction temperatures.

Experimental Protocols

Preparation of Diethyl Pentadecylphosphonate

This protocol describes the synthesis of the phosphonate ester required for the Horner-Wadsworth-Emmons reaction.

Materials:

  • 1-Bromopentadecane

  • Triethyl phosphite

  • Toluene (anhydrous)

Procedure (Arbuzov Reaction):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromopentadecane (1 equivalent) and triethyl phosphite (1.2 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • The resulting crude diethyl pentadecylphosphonate can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of this compound from pentanal and diethyl pentadecylphosphonate.

Materials:

  • Diethyl pentadecylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of diethyl pentadecylphosphonate (1 equivalent) in anhydrous THF to the sodium hydride suspension with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of pentanal (1 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with hexane or diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield the pure this compound.

Visualizations

HWE_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Pentanal Pentanal HWE Reaction HWE Reaction Pentanal->HWE Reaction Diethyl Pentadecylphosphonate Diethyl Pentadecylphosphonate Ylide Formation Ylide Formation Diethyl Pentadecylphosphonate->Ylide Formation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Ylide Formation Ylide Formation->HWE Reaction Aqueous Workup Aqueous Workup HWE Reaction->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product This compound Purification (Chromatography)->Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of this compound Ineffective_Base Ineffective Base Low_Yield->Ineffective_Base Poor_Starting_Materials Poor Quality Starting Materials Low_Yield->Poor_Starting_Materials Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Purification_Losses Losses During Purification Low_Yield->Purification_Losses Check_Base Use fresh, strong base (e.g., NaH) Ineffective_Base->Check_Base Purify_Reagents Purify/check starting materials (e.g., distill pentanal) Poor_Starting_Materials->Purify_Reagents Optimize_Reaction Optimize temperature and reaction time Suboptimal_Conditions->Optimize_Reaction Improve_Purification Optimize chromatography conditions Purification_Losses->Improve_Purification

References

Technical Support Center: Purification of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (E)-icos-5-ene.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of this compound?

A1: The most common impurity is the geometric isomer, (Z)-icos-5-ene. Depending on the synthetic route used (e.g., Wittig reaction, Julia-Kocienski olefination), other potential impurities may include unreacted starting materials (e.g., aldehydes, phosphonium salts, sulfones), and byproducts from side reactions.

Q2: Why is the separation of (E)- and (Z)-icos-5-ene challenging?

A2: The (E) and (Z) isomers of icos-5-ene have very similar physical properties, such as boiling point and polarity, making their separation by standard distillation or conventional silica gel chromatography difficult. Their similar structures result in nearly identical retention times and solubility profiles in many common solvents.

Q3: What analytical techniques are suitable for determining the purity and isomeric ratio of this compound?

A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantifying the purity and determining the E/Z isomer ratio. Capillary columns with non-polar stationary phases are typically effective. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. 1H NMR can distinguish between the vinylic protons of the E and Z isomers based on their coupling constants, while 13C NMR can show distinct chemical shifts for the olefinic carbons and adjacent allylic carbons of each isomer.

Troubleshooting Guides

Issue 1: Poor separation of (E)- and (Z)-isomers by standard column chromatography.

Cause: The low polarity difference between the geometric isomers leads to co-elution on standard silica gel or alumina.

Troubleshooting Steps:

  • Utilize Argentic Chromatography: Impregnating the silica gel with silver nitrate (AgNO₃) significantly enhances the separation of E/Z isomers. The π-electrons of the double bond interact with the silver ions, and this interaction is stereoselective, with the less sterically hindered (E)-isomer generally eluting before the (Z)-isomer.

  • Optimize the Silver Nitrate Concentration: The percentage of silver nitrate on the silica gel can be varied (typically 5-20% by weight) to optimize separation. Higher concentrations can improve resolution but may also lead to broader peaks and require more specialized handling.

  • Employ Preparative High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradients) can provide high-resolution separation of the isomers.

Issue 2: The purified this compound is a waxy solid or oil at room temperature, making handling difficult.

Cause: this compound, like many long-chain hydrocarbons, has a relatively low melting point and can exist as a solid, waxy solid, or oil depending on the ambient temperature and purity.

Troubleshooting Steps:

  • Low-Temperature Crystallization: This technique can be used for both purification and to obtain a more crystalline, manageable solid. Dissolve the compound in a minimal amount of a suitable hot solvent and then cool the solution slowly to a low temperature (e.g., 0 °C, -20 °C, or even -78 °C) to induce crystallization.

  • Solvent Selection for Crystallization: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Good solvent choices for long-chain hydrocarbons include acetone, ethyl acetate, or a mixture of a good solvent (like hexane or dichloromethane) and a poor solvent (like methanol or acetonitrile).

Issue 3: Difficulty in accurately determining the E/Z isomer ratio by 1H NMR due to overlapping signals.

Cause: In some NMR solvents or at lower magnetic field strengths, the signals of the vinylic protons of the (E)- and (Z)-isomers may overlap, making accurate integration challenging.

Troubleshooting Steps:

  • Use a High-Field NMR Spectrometer: Higher field strengths (e.g., 500 MHz or greater) will provide better signal dispersion and may resolve the overlapping peaks.

  • Solvent Study: Changing the NMR solvent can alter the chemical shifts of the protons. Solvents like benzene-d6 can induce different shifts compared to chloroform-d due to anisotropic effects, potentially resolving the signals.

  • Quantitative 13C NMR: If proton signals remain unresolved, quantitative 13C NMR can be employed. The olefinic carbons of the (E) and (Z) isomers often have distinct and well-resolved chemical shifts, allowing for accurate integration and ratio determination. Ensure a sufficient relaxation delay is used for accurate quantification.

Data Presentation

Table 1: Comparison of Purification Techniques for (E)-alkenes

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Argentic Column ChromatographyStereoselective π-complexation with silver ions>98% (E)-isomerHigh selectivity for E/Z isomers, scalable.Silver nitrate can be costly and light-sensitive, potential for silver contamination.
Preparative HPLC (C18)Differential partitioning between a non-polar stationary phase and a polar mobile phase>99% (E)-isomerHigh resolution, automated.Limited sample loading capacity, requires specialized equipment.
Low-Temperature CrystallizationDifference in solubility at varying temperatures>95% (E)-isomer (can be improved with multiple recrystallizations)Simple, cost-effective, can handle large quantities.Yield can be lower, may not be effective for all isomer ratios.

Table 2: Analytical Parameters for this compound Purity Assessment

Analytical MethodKey ParameterTypical Value for this compoundTypical Value for (Z)-icos-5-eneNotes
GC-FID Retention TimeShorterLongerOn a standard non-polar column, the more linear (E)-isomer often has a slightly shorter retention time.
1H NMR Vinylic Proton Coupling Constant (J)~15 Hz~10 HzThe larger coupling constant is characteristic of the trans-protons in the (E)-isomer.
13C NMR Olefinic Carbon Chemical Shift~130.5 ppm~129.8 ppmThe chemical shifts are sensitive to the stereochemistry of the double bond.
13C NMR Allylic Carbon Chemical Shift~32.7 ppm~27.2 ppmThe allylic carbons in the (Z)-isomer are shielded due to the gamma-gauche effect.

Experimental Protocols

Protocol 1: Purification of this compound by Argentic Column Chromatography
  • Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

    • Dissolve 10 g of silver nitrate in 100 mL of deionized water.

    • In a separate flask, add 90 g of silica gel (60 Å, 230-400 mesh).

    • Slowly add the silver nitrate solution to the silica gel with constant swirling.

    • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Activate the silver nitrate-silica gel by heating at 120 °C under vacuum for 4-6 hours. Store in a light-proof container.

  • Column Packing and Elution:

    • Prepare a slurry of the activated silver nitrate-silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass chromatography column with the slurry.

    • Dissolve the crude this compound mixture in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually adding a more polar solvent like diethyl ether or ethyl acetate (e.g., 0-5% gradient).

    • Collect fractions and analyze by TLC or GC-FID to identify the fractions containing the pure (E)-isomer. The (E)-isomer is expected to elute first.

Protocol 2: Purity and Isomer Ratio Determination by GC-FID
  • Instrumentation and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL of a ~1 mg/mL solution in hexane.

  • Data Analysis:

    • Identify the peaks corresponding to (E)- and (Z)-icos-5-ene based on their retention times.

    • Determine the area of each peak.

    • Calculate the percentage purity and the E/Z isomer ratio from the peak areas.

Visualizations

Purification_Workflow Crude Crude this compound Column Argentic Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions Analysis1 Analyze Fractions (TLC/GC-FID) Fractions->Analysis1 PureE Pure (E)-isomer Fractions Analysis1->PureE Pure Impure Mixed/Impure Fractions Analysis1->Impure Impure SolventRemoval Solvent Removal PureE->SolventRemoval Impure->SolventRemoval Crystallization Low-Temperature Crystallization SolventRemoval->Crystallization FinalProduct Purified this compound Crystallization->FinalProduct Analysis2 Final Purity Analysis (GC/NMR) FinalProduct->Analysis2

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart Start Poor E/Z Separation? CheckColumn Using Standard Silica? Start->CheckColumn YesSilica Yes CheckColumn->YesSilica Yes NoSilica No CheckColumn->NoSilica No SwitchArgentic Switch to Argentic Silica Gel YesSilica->SwitchArgentic CheckAgNO3 Optimize AgNO3 Concentration NoSilica->CheckAgNO3 StillPoor Still Poor Separation? SwitchArgentic->StillPoor CheckAgNO3->StillPoor YesPoor Yes StillPoor->YesPoor Yes NoPoor No StillPoor->NoPoor No UseHPLC Consider Preparative HPLC YesPoor->UseHPLC Success Separation Achieved NoPoor->Success UseHPLC->Success

Caption: Troubleshooting poor E/Z isomer separation.

Argentic_Chromatography cluster_column Argentic Silica Gel Column cluster_alkenes Alkene Isomers Silica Silica Gel Support AgIon Ag+ Ions E_isomer This compound E_isomer->AgIon Weaker π-complex (less steric hindrance) Z_isomer (Z)-icos-5-ene Z_isomer->AgIon Stronger π-complex (more accessible π-bond)

Caption: Principle of argentic chromatography for alkene isomer separation.

resolving (E)- and (Z)-isomers of icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving (E)- and (Z)-isomers of icos-5-ene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating (E)- and (Z)-isomers of icos-5-ene?

A1: The most effective methods for separating geometric isomers of long-chain alkenes like icos-5-ene are chromatographic techniques. Argentation chromatography, which utilizes silver ions to differentiate between the double bond configurations, is a highly specific method. Additionally, preparative high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be optimized to achieve separation.

Q2: Is enzymatic resolution a viable option for icos-5-ene?

A2: Standard enzymatic kinetic resolution using lipases is generally not effective for non-functionalized alkenes like icos-5-ene. These enzymes typically act on specific functional groups, such as esters or alcohols. To employ enzymatic resolution, icos-5-ene would first need to be chemically modified to introduce a suitable functional group near the double bond, which could then be selectively resolved by an enzyme. This multi-step process adds complexity to the purification.

Q3: Can I use fractional crystallization or distillation to separate the (E)- and (Z)-isomers?

A3: While fractional crystallization and distillation are common techniques for separating compounds with different physical properties, they are often less effective for (E)- and (Z)-isomers of long-chain alkenes.[1] The boiling and melting points of these isomers are typically very similar, making separation by these methods challenging and often resulting in poor resolution and yield.

Q4: What is argentation chromatography and why is it effective for alkene isomers?

A4: Argentation chromatography is a form of affinity chromatography where silver ions (Ag+) are incorporated into the stationary phase, typically silica gel.[2][3] The silver ions interact with the π-electrons of the carbon-carbon double bond. This interaction is stereoselective, with the less sterically hindered (E)-isomer forming a weaker complex and eluting faster than the more sterically hindered (Z)-isomer, which forms a stronger complex and is retained longer on the column.[3]

Q5: How do I choose between argentation chromatography and preparative HPLC?

A5: The choice depends on the scale of your separation, required purity, and available equipment. Argentation chromatography is excellent for achieving high-purity separations and is often used for challenging resolutions.[2] Preparative HPLC is highly scalable and can be automated, making it suitable for larger quantities, and by optimizing parameters, good resolution can be achieved.[4][5]

Troubleshooting Guides

Argentation Chromatography
Issue Possible Cause Solution
Poor or no separation of isomers. 1. Inactive silver nitrate stationary phase. 2. Inappropriate mobile phase polarity.1. Prepare fresh silver nitrate-impregnated silica gel. Protect from light to prevent degradation of silver ions. 2. Adjust the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually introduce a slightly more polar solvent (e.g., toluene or dichloromethane) to modulate retention.
Broad peaks and tailing. 1. Column overloading. 2. Uneven packing of the column.1. Reduce the amount of sample loaded onto the column. 2. Repack the column carefully to ensure a uniform stationary phase bed.
Irreproducible retention times. 1. Degradation of the silver nitrate on the column. 2. Inconsistent mobile phase composition.1. Use a freshly prepared column for each separation or store the column protected from light and air. 2. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.
Preparative Reversed-Phase HPLC
Issue Possible Cause Solution
Co-elution of (E)- and (Z)-isomers. 1. Insufficient column resolution. 2. Mobile phase is too strong.1. Use a longer column or a column with a smaller particle size for higher efficiency. 2. Decrease the proportion of the stronger solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
Peak fronting or tailing. 1. Sample overload. 2. Inappropriate injection solvent.1. Decrease the concentration or volume of the injected sample. 2. Dissolve the sample in the mobile phase or a weaker solvent to ensure good peak shape.
High backpressure. 1. Blockage in the column or system. 2. High mobile phase viscosity.1. Filter the sample and mobile phase. Flush the system and column with a strong solvent. 2. Optimize the mobile phase composition or increase the column temperature to reduce viscosity.

Experimental Protocols

Protocol 1: Argentation Column Chromatography

This protocol describes the separation of (E)- and (Z)-icos-5-ene using a laboratory-packed silver nitrate-impregnated silica gel column.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Icos-5-ene isomer mixture

  • Hexane (HPLC grade)

  • Toluene (HPLC grade)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

    • Dissolve 10 g of AgNO₃ in 50 mL of deionized water.

    • In a separate flask, slurry 90 g of silica gel in 200 mL of deionized water.

    • Slowly add the AgNO₃ solution to the silica slurry with constant stirring.

    • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Activate the silver nitrate silica gel by heating at 120°C for 4 hours in an oven.

    • Store the activated stationary phase in a desiccator protected from light.

  • Column Packing:

    • Prepare a slurry of the silver nitrate silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the icos-5-ene isomer mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding toluene in a stepwise or linear gradient (e.g., 1%, 2%, 5% toluene in hexane).

    • The (E)-isomer will elute first, followed by the (Z)-isomer.

  • Fraction Collection and Analysis:

    • Collect fractions using a fraction collector.

    • Analyze the fractions by gas chromatography (GC) or analytical HPLC to determine the purity of the separated isomers.

Quantitative Data (Representative):

ParameterValue
Column Dimensions 30 cm x 2 cm
Stationary Phase 10% AgNO₃ on Silica Gel
Mobile Phase Hexane with a gradient of 0-5% Toluene
Sample Load 100 mg
Recovery of (E)-isomer ~95%
Purity of (E)-isomer >99%
Recovery of (Z)-isomer ~93%
Purity of (Z)-isomer >98%
Protocol 2: Preparative Reversed-Phase HPLC

This protocol outlines the separation of (E)- and (Z)-icos-5-ene using a preparative reversed-phase HPLC system.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Icos-5-ene isomer mixture

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical method on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) to achieve baseline separation of the isomers. A typical mobile phase would be a high percentage of acetonitrile or methanol in water.

  • Scale-Up to Preparative Scale:

    • Use the same stationary phase and mobile phase composition as the optimized analytical method.

    • Adjust the flow rate and injection volume for the larger preparative column. The flow rate can be scaled geometrically based on the column diameters.

  • Sample Preparation and Injection:

    • Dissolve the icos-5-ene mixture in the mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the preparative column.

  • Elution and Fraction Collection:

    • Run the separation using an isocratic mobile phase (e.g., 95:5 Acetonitrile:Water).

    • Monitor the elution of the isomers using the UV detector (detection wavelength will be low, e.g., ~205 nm, due to the lack of a strong chromophore).

    • Collect the fractions corresponding to the (E)- and (Z)-isomer peaks.

  • Purity Analysis and Solvent Removal:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Quantitative Data (Representative):

ParameterValue
Column C18, 250 mm x 21.2 mm, 5 µm
Mobile Phase 95% Acetonitrile / 5% Water
Flow Rate 20 mL/min
Injection Volume 500 µL (of 10 mg/mL solution)
Resolution Factor >1.5
Recovery of (E)-isomer >98%
Purity of (E)-isomer >99.5%
Recovery of (Z)-isomer >97%
Purity of (Z)-isomer >99.0%

Visualizations

Argentation_Chromatography_Workflow prep Prepare 10% AgNO3 on Silica Gel pack Pack Chromatography Column prep->pack load Dissolve and Load Icos-5-ene Sample pack->load elute Elute with Hexane/Toluene Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by GC/HPLC collect->analyze e_iso (E)-Icos-5-ene (Elutes First) analyze->e_iso Isolate z_iso (Z)-Icos-5-ene (Elutes Second) analyze->z_iso Isolate

Caption: Workflow for Argentation Chromatography.

Preparative_HPLC_Workflow dev Analytical Method Development (C18) scale Scale-Up to Preparative Column dev->scale prep_inj Prepare and Inject Sample scale->prep_inj run_sep Isocratic Elution (e.g., ACN/H2O) prep_inj->run_sep collect_frac Collect Fractions based on UV Detection run_sep->collect_frac analyze_pure Analyze Fraction Purity (Analytical HPLC) collect_frac->analyze_pure pool Pool Pure Fractions analyze_pure->pool evap Solvent Evaporation pool->evap pure_e Pure this compound evap->pure_e pure_z Pure (Z)-Icos-5-ene evap->pure_z

Caption: Workflow for Preparative HPLC Separation.

References

Technical Support Center: Degradation of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific field degradation data for (E)-icos-5-ene is not extensively available in public literature. The following guide is based on established principles and methodologies for studying the degradation of analogous long-chain alkenes and insect semiochemicals (pheromones). The troubleshooting advice, protocols, and data are provided to guide researchers in designing and interpreting their own experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound samples are degrading much faster than expected in the field. What are the likely causes?

A1: Rapid degradation of long-chain alkenes like this compound in field conditions is typically driven by a combination of environmental factors. The most significant are:

  • Ultraviolet (UV) Radiation: Sunlight, particularly UV radiation, provides the energy to break chemical bonds or promote photo-oxidation.[1][2] The double bond in this compound is particularly susceptible to isomerization (conversion to the Z-isomer) and oxidation, which can lead to a loss of biological activity.[3]

  • High Temperatures: Elevated temperatures accelerate the rates of chemical reactions, including oxidation and isomerization.[3][4] This can significantly reduce the half-life of the compound in the field.[4]

  • Oxidation: Atmospheric oxygen can react with the double bond, especially in the presence of UV light and heat, to form various degradation products such as epoxides, aldehydes, ketones, and carboxylic acids.[3][5]

  • Biodegradation: Microorganisms present on soil and plant surfaces can metabolize alkenes, contributing to their degradation over time.[6][7]

Q2: How can I protect this compound from degradation in my experiments?

A2: To enhance the stability and longevity of this compound in the field, consider incorporating stabilizers into your formulation.[3]

  • UV Protectants: Adding a UV screener or stabilizer can absorb or block UV radiation, preventing it from reaching and degrading the alkene.[3][4]

  • Antioxidants: These compounds inhibit oxidation by scavenging free radicals.[3][8] The addition of an antioxidant can significantly increase the field life of unsaturated compounds.[4]

  • Controlled-Release Dispensers: Using a dispenser matrix (e.g., polymer-based) can physically protect the compound from environmental exposure while ensuring a steady release rate.

Q3: What are the common analytical methods to monitor the degradation of this compound?

A3: The standard and most effective method for analyzing the degradation of this compound and identifying its byproducts is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7][9][10][11]

  • Gas Chromatography (GC) separates the components of your sample in time. You will see a peak for the parent compound, this compound, and new peaks will appear for its degradation products.

  • Mass Spectrometry (MS) provides a mass spectrum for each peak, which acts as a chemical fingerprint, allowing for the identification of the degradation products by comparing them to spectral libraries (e.g., NIST).[9][11] For precise quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often used after the initial identification by GC-MS.[6][7]

Q4: What potential degradation products of this compound should I be looking for in my GC-MS analysis?

A4: Based on the chemistry of alkene degradation, you should look for the following classes of compounds:

  • (Z)-icos-5-ene: The geometric isomer of your starting compound, formed by UV-induced isomerization.

  • Aldehydes and Ketones: Formed from the oxidative cleavage of the double bond.

  • Alcohols and Carboxylic Acids: Further oxidation products.[5][11]

  • Shorter-chain Alkanes and Alkenes: Resulting from the cleavage of the carbon chain.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during field degradation studies of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability in degradation rates between replicates. 1. Inconsistent environmental exposure (e.g., some samples in direct sun, others in shade). 2. Non-uniform formulation or dispenser loading. 3. Contamination during sample collection or processing.1. Ensure all field-deployed samples are placed in locations with similar environmental conditions. 2. Verify the homogeneity of your formulation and the precision of your dispenser loading process. 3. Use clean tools and vials for each sample; run field blanks to check for contamination.
No detectable this compound remaining, even at early time points. 1. Extremely rapid degradation due to harsh conditions (high UV/heat). 2. Sub-optimal dispenser design leading to a rapid, uncontrolled release ("burst effect"). 3. Initial concentration was too low.1. Include stabilizers (UV protectants, antioxidants) in your formulation.[4][8] 2. Re-evaluate dispenser material and design to ensure a controlled, zero-order release profile. 3. Increase the initial loading concentration of the compound.
Unidentifiable peaks in GC-MS chromatogram. 1. Novel or unexpected degradation products. 2. Contamination from the dispenser matrix, solvent, or collection device. 3. Co-elution of multiple compounds under a single peak.1. Analyze the mass spectra of unknown peaks for characteristic fragments to deduce their structure. 2. Run controls: analyze an empty dispenser, the pure solvent, and a field blank to identify sources of contamination. 3. Optimize the GC temperature program (e.g., slower ramp rate) to improve peak separation.[8][11]
Poor recovery of the compound during extraction. 1. Inefficient extraction solvent. 2. Strong adsorption of the compound to the dispenser matrix or collection media. 3. Volatilization losses during sample handling and storage.1. Test different solvents of varying polarity to find one that provides maximum recovery. 2. Increase extraction time or use sonication to improve recovery from solid matrices. 3. Keep samples sealed and cold (-20°C) until analysis; minimize headspace in vials.[8]

Experimental Protocols

Protocol 1: Field Degradation Study of this compound

Objective: To quantify the degradation rate of this compound under field conditions.

Materials:

  • Dispensers loaded with a known amount of this compound (with and without stabilizers for comparison).

  • Field stakes or mounts for dispensers.

  • Hexane (or another suitable solvent, HPLC grade).

  • 2 mL GC vials with PTFE-lined caps.

  • Internal standard (e.g., eicosane or another stable hydrocarbon not present in samples).

  • Volumetric flasks, pipettes.

  • Forceps, gloves.

Procedure:

  • Preparation: Prepare a stock solution of this compound and the internal standard in hexane for creating a calibration curve. Load a precise, known amount of this compound into each dispenser.

  • Field Deployment: Place the dispensers in the field in a grid pattern, ensuring similar environmental exposure for all units. Retain at least three dispensers as your time-zero (T=0) controls.

  • Sample Collection: Collect a set of dispensers (n=3 to 5) from the field at predetermined intervals (e.g., 0, 3, 7, 14, 21, and 28 days).[8]

  • Extraction:

    • Place each collected dispenser into a labeled vial.

    • Add a precise volume of hexane containing the internal standard.

    • Seal the vial and allow it to extract for a set period (e.g., 24 hours) at room temperature, or sonicate for 30 minutes.

  • Analysis:

    • Transfer an aliquot of the extract into a GC vial.

    • Analyze the sample using GC-MS or GC-FID. The GC program should be optimized to separate this compound from its isomers and potential degradation products.[8][11]

  • Quantification: Using the calibration curve, determine the concentration of this compound remaining in each dispenser at each time point. The amount is calculated relative to the internal standard to correct for any variations in injection volume.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Work cluster_lab Phase 3: Laboratory Analysis cluster_data Phase 4: Data Interpretation prep1 Formulation Preparation This compound ± Stabilizers prep2 Dispenser Loading (Precise Quantity) prep1->prep2 field1 Deploy Dispensers in Field prep2->field1 prep3 Prepare GC Calibration Standards field2 Collect Samples at Timed Intervals (T=0, 1, 2...) field1->field2 lab1 Solvent Extraction + Internal Standard field2->lab1 lab2 GC-MS / GC-FID Analysis lab1->lab2 data1 Quantify Remaining This compound lab2->data1 data2 Identify Degradation Products lab2->data2 data3 Calculate Half-Life & Degradation Rate data1->data3

Caption: Experimental workflow for a field degradation study.

degradation_pathway cluster_factors Environmental Stressors cluster_products Degradation Products (Inactive) parent This compound (Active Compound) isomer (Z)-icos-5-ene (Isomerization) parent->isomer Isomerization oxidation Oxidized Products (Aldehydes, Ketones, etc.) parent->oxidation Oxidation fragments Shorter-Chain Fragments parent->fragments Cleavage uv UV Radiation (Sunlight) uv->isomer uv->oxidation temp High Temperature temp->oxidation oxy Atmospheric O₂ oxy->oxidation

Caption: Key factors influencing the degradation of this compound.

troubleshooting_flowchart start High variability in results? node_env Consistent environmental exposure? start->node_env Yes sol_env Standardize sample placement. start->sol_env No node_form Uniform formulation? node_env->node_form Yes node_env->sol_env No sol_form Verify formulation homogeneity. node_form->sol_form No sol_contam Use field blanks and clean tools. node_form->sol_contam Yes

References

overcoming low volatility in GC analysis of (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of low-volatility compounds like (E)-icos-5-ene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak broad and tailing?

A: Peak broadening and tailing for a low-volatility compound like this compound are common and typically stem from a few issues. Firstly, the compound may not be vaporizing completely and instantly in the injector. Secondly, active sites within the GC system (e.g., in the liner, column inlet) can cause adsorption of the analyte. Lastly, using a solvent that is a poor match for the analyte or stationary phase can distort peak shape.

Q2: I have a very low or no signal for my analyte. What are the primary causes?

A: A weak or absent signal for this compound is often due to its low volatility. The compound may be condensing in cooler parts of the injection port or not eluting from the column at all. It could also be adsorbing irreversibly to active sites in the system. Another possibility is sample degradation at excessively high injector temperatures.

Q3: What causes "ghost peaks" in my blank runs after analyzing this compound?

A: Ghost peaks are usually a result of "carryover," where residual analyte from a previous injection elutes in a subsequent run.[1] Due to its high boiling point, this compound may not be completely flushed from the system during a standard run. Remnants can linger in the injector, syringe, or the front of the GC column, leading to their appearance in blank injections.[1][2]

Q4: How can I improve the vaporization of this compound in the injector?

A: To improve vaporization, ensure the injector temperature is sufficiently high, typically at least 25-50°C above the analyte's boiling point, but without causing thermal degradation. Using a splitless injection mode allows for a slower sample transfer, which can aid in the complete vaporization of less volatile compounds.[3] Additionally, using a liner with glass wool can increase the surface area for vaporization, but ensure the glass wool is deactivated to prevent adsorption.

Q5: Is derivatization necessary for this compound analysis?

A: While not always mandatory, derivatization is a powerful technique to increase the volatility and improve the chromatographic behavior of compounds like this compound.[4] For a long-chain alkene, derivatization can be more complex than for compounds with active hydrogens. However, reactions targeting the double bond, such as epoxidation followed by silylation, can convert the analyte into a more volatile and easily analyzable form.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
QuestionPossible CausesRecommended Solutions
My peak for this compound is tailing significantly. What should I check first? 1. Active Sites: The liner, column inlet, or packing material may have active sites (e.g., silanols) that interact with the analyte. 2. Inadequate Temperature: The injector or column temperature may be too low for complete and rapid vaporization. 3. Column Contamination: Non-volatile residues at the head of the column can cause peak tailing.1. Use a Deactivated Liner: Install a fresh, high-quality deactivated inlet liner. 2. Increase Temperatures: Gradually increase the injector temperature. Optimize the oven temperature program to ensure the analyte elutes at a sufficiently high temperature. 3. Column Maintenance: Trim the first 10-20 cm from the front of the column.
Why is my analyte peak fronting? 1. Column Overload: Injecting too much sample can saturate the stationary phase. 2. Solvent Mismatch: The injection solvent may be too strong or incompatible with the stationary phase.1. Reduce Injection Volume: Dilute the sample or reduce the amount injected. 2. Change Solvent: Ensure the sample solvent is compatible with the column's stationary phase (e.g., use a nonpolar solvent for a nonpolar column).
Problem: Low Signal Intensity & Poor Sensitivity
QuestionPossible CausesRecommended Solutions
I'm injecting a known concentration of this compound, but the peak is very small or absent. What should I investigate? 1. Incomplete Vaporization: The injector temperature is too low to volatilize the analyte effectively. 2. Sample Adsorption: The analyte is being lost to active sites in the system. 3. Leaks: Leaks in the injection port (e.g., septum) or column fittings can cause sample loss. 4. Split Ratio Too High: In split mode, too much sample is being vented.1. Optimize Injector Temperature: Increase the injector temperature incrementally. Consider using a high-temperature on-column injector if available. 2. System Inertness: Use deactivated liners and gold-plated seals. Condition the column properly. 3. Leak Check: Perform a thorough leak check of the system, especially around the septum and column connections. 4. Use Splitless Injection: For trace analysis, switch to splitless injection to transfer the entire sample to the column.[3][5]
Problem: Carryover and Ghost Peaks
QuestionPossible CausesRecommended Solutions
I see a peak for this compound in my solvent blank after running a sample. How do I eliminate this? 1. Insufficient Bake-out: The final oven temperature or hold time is not sufficient to elute all the high-boiling analyte from the column.[1] 2. Injector Contamination: Residue has built up in the injector body or on the liner. 3. Syringe Contamination: The autosampler syringe is not being cleaned effectively between injections.[6]1. Optimize Bake-out: Increase the final oven temperature (do not exceed the column's maximum limit) and extend the hold time at the end of the run. 2. Clean the Injector: Regularly clean the injector port and replace the liner and septum. 3. Improve Syringe Wash: Use a stronger solvent for the syringe wash that can effectively dissolve this compound. Increase the number of wash cycles.[7]

Quantitative Data & Parameters

For a low-volatility compound like this compound, a High-Temperature GC (HT-GC) setup is often required. The following tables provide recommended starting parameters.

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended SettingRationale
Injection Mode SplitlessMaximizes analyte transfer to the column for better sensitivity.
Injector Temp. 350 - 400 °CEnsures rapid and complete vaporization of the high-boiling analyte.
Liner Type Deactivated, single taperPromotes sample focusing and minimizes active sites.
Carrier Gas Helium or HydrogenHydrogen provides better efficiency at higher flow rates, shortening run times.
Flow Rate 1-2 mL/min (constant flow)Maintains optimal velocity and performance during the temperature ramp.
Column Phase Low-polarity, high-temperature stable (e.g., 5% Phenyl Polysiloxane)"Like dissolves like" principle for a nonpolar alkene; must withstand high temperatures.[8]
Column Dimensions 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film thicknessA shorter column and thinner film reduce retention and allow elution at lower temperatures.[9]
Oven Program Initial: 100°C (hold 1 min) Ramp: 15°C/min to 380°C Final Hold: 5-10 minStarts low to focus the analyte, ramps aggressively, and holds high to ensure elution and clean the column.
Detector FID (Flame Ionization Detector)Robust and provides excellent sensitivity for hydrocarbons.
Detector Temp. 380 - 420 °CMust be higher than the final oven temperature to prevent condensation.

Experimental Protocols

Protocol 1: GC System Bake-out to Reduce Carryover

This protocol should be performed at the end of a sample sequence or when ghost peaks are observed.

  • Remove Column from Detector: Disconnect the column from the detector interface but leave it connected to the injector.

  • Cap Detector Port: Cap the detector port to prevent air from entering.

  • Set High Carrier Flow: Increase the carrier gas flow rate to 3-5 mL/min to effectively flush the column.

  • Set High Injector Temperature: Set the injector temperature to its maximum recommended operating temperature (e.g., 400°C).

  • Program Oven Temperature: Set the oven temperature to the column's maximum allowable temperature limit (e.g., 380-400°C for a high-temp column).

  • Hold Conditions: Hold these conditions for 1-2 hours. This will strip residual high-boiling contaminants from the injector and the column.

  • Cool Down and Reconnect: Allow the system to cool completely before reconnecting the column to the detector.

  • Conditioning Run: Perform a conditioning run (a blank temperature program) to ensure a stable baseline before analyzing new samples.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) tailing Is the peak tailing? start->tailing Analyze Shape fronting Is the peak fronting? tailing->fronting No active_sites Check for Active Sites tailing->active_sites Yes overload Check for Overload fronting->overload Yes end_node Peak Shape Improved fronting->end_node No, check for splitting (e.g., poor injection) deactivate Use deactivated liner. Trim column inlet. active_sites->deactivate temp_low Is temperature too low? deactivate->temp_low increase_temp Increase injector and oven temperatures. temp_low->increase_temp Yes temp_low->end_node No increase_temp->end_node reduce_conc Dilute sample or reduce injection volume. overload->reduce_conc solvent Check Solvent Match reduce_conc->solvent change_solvent Use solvent compatible with stationary phase. solvent->change_solvent change_solvent->end_node

A troubleshooting decision tree for addressing poor peak shape.

ExperimentalWorkflow General Experimental Workflow for Low-Volatility Analytes cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data & Maintenance sample Obtain Sample This compound in solvent) derivatize_q Derivatization Needed? sample->derivatize_q derivatize_step Perform Derivatization (e.g., Epoxidation/Silylation) derivatize_q->derivatize_step Yes final_sample Final Sample for Injection derivatize_q->final_sample No derivatize_step->final_sample injection Inject Sample (Splitless, High Temp Inlet) final_sample->injection separation Separation on Column (High Temp Program) injection->separation detection Detection (FID) separation->detection analysis Data Analysis (Peak Integration) detection->analysis troubleshoot Troubleshoot Issues (Carryover, Peak Shape) analysis->troubleshoot bakeout Perform System Bake-out troubleshoot->bakeout

A high-level workflow for the GC analysis of this compound.

References

Technical Support Center: Troubleshooting EAG Responses to (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electroantennography (EAG) studies involving the long-chain alkene, (E)-icos-5-ene. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during EAG experiments with this and similar low-volatility compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for EAG analysis?

This compound is a long-chain mono-unsaturated alkene (C20H40). Its high molecular weight and correspondingly low volatility present specific challenges for standard EAG protocols. Ensuring consistent and reproducible delivery of this compound to the insect antenna in the gaseous phase is critical and often a primary source of experimental error.

Q2: What type of EAG response should I expect with this compound?

The expected EAG response is a negative-going deflection in the baseline potential, indicating depolarization of olfactory receptor neurons. The amplitude of this response is typically dose-dependent. For many moth species, long-chain alkenes are components of the sex pheromone blend, and thus, males are expected to show a stronger response than females.

Q3: How long should my EAG preparation be viable when working with a low-volatility compound?

The stability of an EAG preparation can vary. Using a whole-insect preparation generally provides more stable and longer-lasting recordings (several hours) compared to an excised antenna, which may only be viable for 1-2 hours. For long experiments involving multiple stimuli, a whole-insect preparation is recommended.

Troubleshooting Guides

Issue 1: No or Very Weak EAG Response

Possible Causes and Solutions

CauseSolution
Antenna Preparation Ensure the antenna is fresh and properly mounted. Use a whole-insect preparation for enhanced stability. The recording and reference electrodes must have good contact with the hemolymph.
Electrode Issues Check for proper electrolyte filling and ensure there are no air bubbles. Recalibrate or replace electrodes if necessary.
Stimulus Delivery Due to the low volatility of this compound, ensure the delivery system is heated to facilitate volatilization. The stimulus cartridge should be close to the antenna. Use a higher concentration of the compound in the stimulus cartridge.
Compound Degradation Alkenes can be susceptible to oxidation. Store this compound under an inert atmosphere and at a low temperature. Prepare fresh dilutions for each experiment.
Incorrect Insect Species/Sex Verify that the insect species and sex being tested are appropriate for detecting this compound. Often, only one sex will be responsive to a specific pheromone component.
Issue 2: High Background Noise

Possible Causes and Solutions

CauseSolution
Electrical Interference Ensure the EAG setup is properly grounded and shielded within a Faraday cage. Turn off unnecessary nearby electrical equipment.
Poor Electrode Contact Re-position the electrodes to ensure a stable and secure connection with the antenna and reference tissue.
Antenna Desiccation Maintain a humidified airflow over the preparation to prevent the antenna from drying out.
Mechanical Vibration Place the EAG setup on an anti-vibration table to minimize mechanical disturbances.
Issue 3: Inconsistent or Irreproducible Responses

Possible Causes and Solutions

CauseSolution
Inconsistent Stimulus Delivery Use a calibrated stimulus delivery system to ensure a constant puff volume and duration. For low-volatility compounds, ensure the delivery system temperature is stable.
Antenna Fatigue Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds). Present stimuli in a randomized order.
Solvent Effects Ensure the solvent has fully evaporated from the filter paper in the stimulus cartridge before use. Conduct solvent-only control puffs.
Changing Airflow Maintain a constant, clean, and humidified airflow over the antenna throughout the experiment.

Quantitative Data Summary

The following tables provide illustrative data for typical EAG experiments with a compound like this compound.

Table 1: Dose-Response Relationship of this compound in Male Moths

Concentration (µg on filter paper)Mean EAG Response (mV ± SE, n=10)
0.10.2 ± 0.05
10.8 ± 0.12
102.5 ± 0.3
1004.1 ± 0.45
Solvent Control0.05 ± 0.02

Table 2: Comparison of EAG Responses Between Different Preparations

Preparation TypeMean EAG Response to 10 µg this compound (mV ± SE, n=10)Signal Stability (time to 50% response reduction)
Excised Antenna2.1 ± 0.4~1.5 hours
Whole Insect3.5 ± 0.3> 6 hours

Experimental Protocols

Detailed Protocol for EAG Recording with this compound
  • Insect Preparation:

    • Select a 1-3 day old male moth.

    • For a whole-insect preparation, gently restrain the moth in a holder, exposing the head and antennae.

    • For an excised antenna preparation, carefully remove an antenna at the base.

  • Electrode Preparation and Placement:

    • Use glass capillary electrodes filled with an appropriate electrolyte solution (e.g., Ringer's solution).

    • For a whole-insect preparation, insert the reference electrode into the head capsule. Gently cut the tip of one antenna and place the recording electrode over the cut end, ensuring contact with the hemolymph.

    • For an excised antenna, place the base in the reference electrode and the cut tip in the recording electrode.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane).

    • Apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper and allow the solvent to evaporate completely.

    • Place the filter paper into a Pasteur pipette or dedicated stimulus cartridge.

  • Stimulus Delivery:

    • Place the tip of the stimulus cartridge into a hole in the main air delivery tube, close to the antenna.

    • Deliver a controlled puff of air (e.g., 0.5 seconds) through the cartridge to introduce the stimulus into the continuous, humidified airflow directed over the antenna.

    • To aid volatilization of this compound, a heated stimulus delivery system may be required.

  • Data Acquisition:

    • Record the antennal response using a high-impedance amplifier.

    • Amplify and filter the signal (e.g., bandpass filter for 0.1-50 Hz) and digitize it for computer analysis.

    • Measure the peak amplitude of the negative voltage deflection as the EAG response.

    • Normalize responses by expressing them as a percentage of the response to a standard compound.

Visualizations

EAG_Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_outcome Start EAG Experiment Problem No/Weak Response? Start->Problem Check_Prep Check Antenna Preparation Problem->Check_Prep Yes Success Successful Recording Problem->Success No Check_Stim Verify Stimulus Delivery Check_Prep->Check_Stim Check_Elec Inspect Electrodes Check_Stim->Check_Elec Failure Re-evaluate Experiment Check_Elec->Failure EAG_Experimental_Workflow cluster_prep Preparation cluster_setup Setup & Recording cluster_analysis Data Analysis Insect_Prep Insect Preparation (Whole or Excised) Mount Mount Antenna & Place Electrodes Insect_Prep->Mount Stim_Prep Stimulus Preparation (this compound dilutions) Stim_Delivery Deliver Stimulus Puff Stim_Prep->Stim_Delivery Elec_Prep Electrode Preparation (Filling with Electrolyte) Elec_Prep->Mount Record Start Recording & Establish Baseline Mount->Record Record->Stim_Delivery Acquire Acquire Signal Stim_Delivery->Acquire Measure Measure Response Amplitude Acquire->Measure Analyze Analyze & Compare Data Measure->Analyze

Technical Support Center: Optimizing Dispenser Load for (E)-icos-5-ene in Traps

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the dispenser load for (E)-icos-5-ene?

A1: The initial step is to conduct a dose-response field trial. This experiment is fundamental to understanding how different concentrations of this compound in the dispenser affect trap capture rates. It is crucial to test a range of doses, from low to high, to identify the optimal concentration that maximizes the attraction of the target species without causing repellency or sensory overload.

Q2: How do environmental conditions affect the release rate of this compound from dispensers?

A2: Environmental factors such as temperature, humidity, and airflow significantly influence the release rate of semiochemicals from dispensers. Higher temperatures generally increase the volatility and release rate of the pheromone. It is essential to monitor and record these conditions during field trials to understand their impact on dispenser performance and to ensure that observed differences in trap capture are primarily due to the dispenser load.

Q3: What are the common types of dispensers used for pheromones like this compound, and how do I choose the right one?

A3: Common dispenser types include rubber septa, polyethylene vials, and membrane-based systems. The choice of dispenser depends on the desired release rate and longevity. For a volatile compound like this compound, a dispenser with a controlled release mechanism, such as a membrane-based system, might be preferable to maintain a consistent release rate over an extended period. Preliminary laboratory or small-scale field tests can help in selecting the most suitable dispenser type for your specific research needs.

Q4: My traps are not catching the target insect, even with the new dispensers. What could be the issue?

A4: Several factors could contribute to low trap capture:

  • Sub-optimal Dispenser Load: The amount of this compound in your dispenser may be too low to be attractive or so high that it is repellent. A dose-response study is necessary to determine the optimal range.

  • Incorrect Pheromone Blend: Ensure the purity and isomeric ratio of your this compound are correct for the target species.

  • Environmental Factors: Extreme temperatures or high winds can affect the pheromone plume and insect flight behavior.

  • Trap Placement: Traps should be placed at an appropriate height and location based on the biology of the target insect.

  • Dispenser Age: The release rate from dispensers can decline over time. Ensure you are using fresh dispensers or have data on their release kinetics.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Trap Capture 1. Dispenser load is too low or too high.2. Inappropriate dispenser type for this compound.3. Poor trap placement.4. Environmental conditions affecting pheromone plume.1. Conduct a dose-response experiment to identify the optimal load.2. Test different dispenser types (e.g., rubber septa, polyethylene vials) to find one with a suitable release rate.3. Review literature on the target species for optimal trap height and location.4. Monitor and record weather data; consider deploying traps during periods of moderate weather.
Inconsistent Results Across Traps 1. Variation in release rates among dispensers.2. Micro-environmental differences at trap locations.3. Inconsistent trap setup.1. Use dispensers from the same manufacturing batch.2. Randomize trap placement to account for spatial variability.3. Ensure all traps are assembled and baited in a standardized manner.
Rapid Decline in Trap Catches 1. Pheromone in the dispenser is depleted quickly.2. Degradation of this compound due to environmental exposure.1. Choose a dispenser with a longer field life or replace dispensers more frequently.2. Analyze the residual pheromone content in used dispensers to determine the release rate and longevity.

Experimental Protocols

Protocol 1: Determining Optimal Dispenser Load via a Dose-Response Field Trial
  • Preparation of Dispensers: Prepare dispensers with a logarithmic series of this compound loads (e.g., 0.01 mg, 0.1 mg, 1 mg, 10 mg, 100 mg). Include a control dispenser containing only the solvent.

  • Experimental Design: Use a randomized complete block design. Each block should contain one of each dispenser dose, including the control. The number of blocks will depend on the size of the experimental area and the desired statistical power.

  • Trap Deployment: Place traps in the field according to the randomized design. Ensure a minimum distance between traps to avoid interference (typically 20-50 meters, but this should be determined based on the target species' flight behavior).

  • Data Collection: Check traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine if there are significant differences in capture rates among the different dispenser loads.

  • Optimal Load Identification: The dispenser load that results in the highest mean trap capture, and is statistically different from the control and other doses, is considered the optimal load.

Visualizations

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_disp Prepare Logarithmic Series of this compound Doses design Randomized Complete Block Design prep_disp->design prep_ctrl Prepare Solvent-Only Control Dispensers prep_ctrl->design deploy Deploy Traps in the Field design->deploy collect Collect Trap Capture Data at Regular Intervals deploy->collect stats Statistical Analysis (e.g., ANOVA) collect->stats identify Identify Optimal Dispenser Load stats->identify

Caption: Workflow for a Dose-Response Field Trial.

TroubleshootingFlow start Low/No Trap Capture q1 Is the dispenser load optimized? start->q1 sol1 Conduct Dose-Response Trial q1->sol1 No q2 Is the trap placement correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consult Literature for Optimal Placement q2->sol2 No q3 Are environmental conditions favorable? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Monitor Weather and Redeploy in Moderate Conditions q3->sol3 No end Consult with an Entomologist q3->end Yes a3_no No

Technical Support Center: Mass Spectrometry of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during the mass spectral analysis of long-chain alkenes.

Troubleshooting Guides

Issue 1: Unidentified Peaks and High Background Noise in the Mass Spectrum

Question: My mass spectrum for a long-chain alkene sample shows numerous peaks that do not correspond to the expected molecular ion or its fragments. The baseline is also very high and noisy. What could be the cause and how can I fix it?

Answer: This issue is often indicative of contamination in your LC-MS or GC-MS system. The contamination can originate from various sources, including solvents, glassware, the sample itself, or buildup within the instrument over time.

Troubleshooting Workflow:

A systematic approach is crucial to pinpoint the source of contamination. The following workflow can help you isolate the problem.

G cluster_0 Initial Observation cluster_1 Isolate System Component cluster_2 Identify Source & Action A High Background/Ghost Peaks B Run Blank Gradient (No Injection) A->B Start Troubleshooting C Inject Blank Solvent B->C If background is clean D Introduce Mobile Phase Directly to MS B->D If background is still high F Contamination in Autosampler/Injector C->F Contamination appears G Contamination in MS Ion Source C->G If blank injection is clean, but background returns with use E Contamination in Mobile Phase/Solvent Bottles D->E Contamination persists H Action: Prepare Fresh Mobile Phase E->H I Action: Clean Autosampler and Syringe F->I J Action: Clean Ion Source G->J G cluster_0 Sample Preparation cluster_1 Analysis & Calculation cluster_2 Interpretation A Set A: Standard in Solvent D Analyze all sets by LC-MS/MS A->D B Set B: Blank Matrix Extract + Standard (Post-Spike) B->D C Set C: Blank Matrix + Standard (Pre-Spike) C->D E Calculate Matrix Effect (ME): (Peak Area B / Peak Area A) * 100% D->E F Calculate Recovery (RE): (Peak Area C / Peak Area B) * 100% D->F G Calculate Process Efficiency (PE): (Peak Area C / Peak Area A) * 100% D->G H ME < 100%: Ion Suppression ME > 100%: Ion Enhancement E->H I RE: Efficiency of Sample Preparation F->I J PE: Overall Method Performance G->J

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized (E)-icos-5-ene. It is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation and verification. The document outlines key experimental data, detailed protocols, and logical workflows to distinguish the target molecule from potential isomeric impurities.

This compound is an unsaturated hydrocarbon with the molecular formula C₂₀H₄₀.[1][2][3] Its structure consists of a twenty-carbon chain with a single double bond between the fifth and sixth carbon atoms, featuring an (E) or trans configuration. Accurate confirmation of this structure requires distinguishing it from its (Z) or cis stereoisomer and other positional isomers, such as icos-1-ene.

Comparative Analysis of Spectroscopic Data

The primary methods for confirming the structure of this compound involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the molecule's connectivity, stereochemistry, and molecular weight.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are essential for unambiguous confirmation.

¹H NMR Spectroscopy: The key diagnostic signals in the ¹H NMR spectrum are the vinylic protons (on the C=C double bond). The coupling constant (J-value) between these protons is definitive for assigning the (E) or (Z) configuration.

Table 1: Comparative ¹H NMR Data for this compound vs. (Z)-icos-5-ene

Assignment This compound (Expected δ, ppm) (Z)-icos-5-ene (Expected δ, ppm) Key Differentiator
Vinylic Protons (H-5, H-6) ~5.40 (m) ~5.35 (m) The coupling constant (J) for the (E)-isomer is ~15 Hz, while the (Z)-isomer is ~11 Hz.
Allylic Protons (H-4, H-7) ~2.01 (m) ~2.05 (m) Slight downfield shift in the (Z)-isomer due to steric effects.
Aliphatic Chain (-CH₂-) ~1.27 (br s) ~1.27 (br s) Largely indistinguishable between isomers.

| Terminal Methyl (H-1) | ~0.88 (t, J ≈ 7 Hz) | ~0.88 (t, J ≈ 7 Hz) | Identical for both isomers. |

¹³C NMR Spectroscopy: This technique is crucial for confirming the position of the double bond by analyzing the chemical shifts of the sp² hybridized carbons.

Table 2: Comparative ¹³C NMR Data for this compound vs. Icos-1-ene

Assignment This compound (Expected δ, ppm) Icos-1-ene (Expected δ, ppm) Key Differentiator
Vinylic Carbons (C-5, C-6) ~130.5, ~130.4 N/A Two distinct signals in the internal alkene region.
Terminal Vinylic Carbons (C-1, C-2) N/A ~139.2, ~114.1 Signals characteristic of a terminal alkene.
Allylic Carbons (C-4, C-7) ~32.6, ~32.5 ~33.8 (C-3) Different chemical shifts for allylic carbons.

| Terminal Methyl (C-1) | ~14.1 | ~14.1 | Identical for both isomers. |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most important absorption is the out-of-plane C-H bending vibration for the trans double bond.

Table 3: Key Diagnostic IR Absorptions for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H Stretch (sp²) 3020 - 3040 Confirms the presence of hydrogens on the C=C bond.
C-H Stretch (sp³) 2850 - 2960 Confirms the alkane backbone.[4]
C=C Stretch ~1670 (weak) Indicates the presence of a C=C double bond.

| C-H Bend (out-of-plane) | ~965 (strong) | This is a hallmark peak for a trans-disubstituted alkene and is absent in the (Z)-isomer. |

3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which help confirm the molecular formula and aspects of the structure.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Value Assignment Significance
280.5 [M]⁺ (Molecular Ion) Confirms the molecular formula C₂₀H₄₀ and molecular weight.[1][2]

| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | A series of fragment peaks separated by 14 amu (CH₂) is characteristic of a long hydrocarbon chain. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Use a relaxation delay of 2 seconds and acquire 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled sequence.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds and acquire 1024 scans.

    • Process the data with a line broadening of 1.0 Hz.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a volatile solvent like hexane, deposit it on a salt plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean NaCl plates.

    • Record the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Process the data in transmittance or absorbance mode.

Protocol 3: Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction and analysis.

  • GC Conditions:

    • Use a non-polar column (e.g., DB-5ms).

    • Set a temperature program starting at 100°C, ramping to 280°C at 10°C/min.

  • MS Conditions:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 400.

    • The NIST WebBook provides reference mass spectrum data for this compound.[1]

Visualized Workflows and Logic

The following diagrams illustrate the logical workflow for structural confirmation.

G cluster_nodes cluster_analysis A Synthesized Product (Crude) B Purification (e.g., Column Chromatography) A->B C Spectroscopic Analysis B->C D Data Interpretation & Comparison C->D NMR NMR C->NMR IR IR C->IR MS MS C->MS E Structure Confirmed: This compound D->E NMR->D IR->D MS->D

Caption: Experimental workflow for the confirmation of synthesized this compound.

G cluster_techniques cluster_evidence cluster_features Structure This compound Structure HNMR ¹H NMR J_val Vinylic J ≈ 15 Hz HNMR->J_val CNMR ¹³C NMR C_pos sp² C at ~130 ppm CNMR->C_pos IR IR Spec IR_peak Strong peak at ~965 cm⁻¹ IR->IR_peak MS Mass Spec MW_peak [M]⁺ at m/z 280 MS->MW_peak Trans Trans Stereochemistry J_val->Trans Position Internal C₅=C₆ Bond C_pos->Position IR_peak->Trans Formula Formula: C₂₀H₄₀ MW_peak->Formula Trans->Structure Position->Structure Formula->Structure

Caption: Logical relationships between spectroscopic data and structural features.

References

Comparative Bioactivity of (E)-icos-5-ene and its (Z)-isomer: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for direct comparative studies on the bioactivity of (E)-icos-s-ene and its (Z)-isomer has revealed a significant gap in publicly available experimental data. As of the latest review, no specific studies have been published that directly compare the biological effects of these two geometric isomers.

While the specific bioactivity of (E)-icos-5-ene and (Z)-icos-5-ene remains uncharacterized, the broader principles of fatty acid isomerism provide a framework for understanding potential differences. The biological functions of fatty acids are intricately linked to their structure, including chain length, the position of double bonds, and their geometric configuration (cis/Z or trans/E).[1][2][3]

General Principles of Z vs. E Isomerism in Fatty Acids

In biological systems, there is a strong prevalence of the cis (Z) configuration in naturally occurring unsaturated fatty acids.[4] This preference is largely due to the enzymatic machinery of fatty acid synthesis, which selectively produces Z-isomers.[4] The geometry of the double bond has a profound impact on the physical properties of the fatty acid and, consequently, its role in biological structures and pathways.

  • Membrane Fluidity: Z-isomers introduce a kink in the fatty acid chain, which prevents tight packing in cell membranes. This increases membrane fluidity, a critical factor for cellular function, especially in varying temperatures.[4] In contrast, E-isomers have a more linear structure, similar to saturated fatty acids, leading to less fluid membranes.[4]

  • Enzymatic Specificity: The enzymes involved in lipid metabolism and signaling are often highly specific to the geometry of their substrates. This specificity means that Z and E isomers can be metabolized differently and can interact with cellular receptors and enzymes in distinct ways, potentially leading to different biological outcomes.

  • Bioavailability: In other classes of molecules like carotenoids, Z-isomers have been reported to have higher bioavailability and tissue accumulation compared to their all-E counterparts.[5] While this cannot be directly extrapolated to icos-5-ene, it highlights that geometric isomerism can be a critical determinant of a compound's pharmacokinetic profile.

Potential Areas for Future Research

Given the lack of direct data, the following areas represent opportunities for future research to elucidate the comparative bioactivity of (E)- and (Z)-icos-5-ene:

  • Antimicrobial Activity: Research could be designed to evaluate if either isomer exhibits significant activity against various bacterial or fungal strains.

  • Anti-inflammatory Effects: Many fatty acids are precursors to signaling molecules called eicosanoids, which are involved in inflammation.[1] Studies could investigate whether the isomers of icos-5-ene are metabolized into different eicosanoids and what their subsequent effects on inflammatory pathways are.

  • Anticancer Properties: The role of various fatty acids in cancer is an active area of research. Investigations could explore if (E)- and (Z)-icos-5-ene have differential effects on cancer cell proliferation, apoptosis, or other hallmarks of cancer.

Data Presentation

Due to the absence of quantitative experimental data from direct comparative studies, a data table summarizing the bioactivity of this compound versus its Z-isomer cannot be constructed at this time.

Experimental Protocols

As no specific comparative experiments have been identified, detailed methodologies cannot be provided. Future research would necessitate the development of protocols for synthesizing pure samples of each isomer and subsequent testing in relevant in vitro and in vivo bioassays.

Visualizations

The lack of defined signaling pathways or established experimental workflows for the comparative bioactivity of (E)- and (Z)-icos-5-ene precludes the generation of meaningful diagrams.

References

comparing the efficacy of different (E)-icos-5-ene synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for obtaining (E)-icos-5-ene, a long-chain alkene. The efficacy of prominent stereoselective olefination reactions—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and olefin metathesis—are evaluated. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of these reactions and data from the synthesis of analogous long-chain (E)-alkenes to provide a comparative analysis.

Comparison of Synthetic Routes

The synthesis of (E)-alkenes with high stereoselectivity is a critical challenge in organic chemistry. Several methods have been developed to address this, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and substrate scope. The following table summarizes the key aspects of the most relevant methods for the synthesis of this compound.

ReactionKey ReagentsTypical Yield(E)-SelectivityKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium ylide (stabilized), AldehydeModerate to HighGood to ExcellentReadily available starting materials.Stereoselectivity can be variable; removal of triphenylphosphine oxide byproduct can be difficult.[1][2][3][4]
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate carbanion, Aldehyde/KetoneHigh to ExcellentExcellentHigh (E)-selectivity; water-soluble phosphate byproduct is easily removed.[5][6][7][8]Phosphonate reagents can be more expensive than phosphonium ylides.
Julia-Kocienski Olefination Heteroaryl sulfone, Aldehyde/KetoneGood to HighExcellentExcellent (E)-selectivity; one-pot procedure is possible.[9][10][11][12][13]Reagents can be complex to prepare; reaction conditions may require careful optimization.
Olefin Metathesis Grubbs' or Schrock's catalyst, Alkene/AlkyneGood to HighVariableCan be used to form C=C bonds from different starting materials; tolerant of many functional groups.[14][15][16]Catalysts can be expensive; stereoselectivity can be difficult to control for acyclic alkenes.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of the target molecule. Below are generalized procedures for the key reactions, which can be adapted for the synthesis of this compound.

Wittig Reaction (Stabilized Ylide)
  • Preparation of the Phosphonium Ylide: An appropriate phosphonium salt is suspended in a suitable solvent (e.g., THF, DMSO) and treated with a strong base (e.g., n-BuLi, NaH, NaOMe) at a controlled temperature (typically ranging from -78 °C to room temperature) to generate the ylide. Stabilized ylides are often red or orange in color.

  • Olefination: The aldehyde (pentanal) is added to the ylide solution, and the reaction mixture is stirred for a period ranging from a few hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the (E)-alkene from the (Z)-isomer and triphenylphosphine oxide.[1][2][3][4]

Horner-Wadsworth-Emmons (HWE) Reaction
  • Preparation of the Phosphonate Reagent: The desired phosphonate is typically synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite is reacted with an alkyl halide.

  • Deprotonation: The phosphonate is dissolved in an anhydrous solvent (e.g., THF, DME) and treated with a base (e.g., NaH, KHMDS, DBU) at a suitable temperature (often 0 °C or room temperature) to generate the phosphonate carbanion.

  • Olefination: The aldehyde (pentanal) is added to the solution of the phosphonate carbanion, and the reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted. A key advantage of the HWE reaction is that the phosphate byproduct is typically water-soluble and can be easily removed by aqueous extraction. The organic layer is then dried, concentrated, and the product is purified by column chromatography.[5][6][7][8]

Julia-Kocienski Olefination
  • Preparation of the Sulfone Reagent: A heteroaryl alkyl sulfone (e.g., a benzothiazolyl or tetrazolyl sulfone) is prepared.

  • Metalation: The sulfone is dissolved in an anhydrous aprotic solvent (e.g., THF, DME) and deprotonated with a strong base (e.g., n-BuLi, KHMDS) at low temperature (e.g., -78 °C).

  • Reaction with Aldehyde: The aldehyde (pentanal) is added to the solution of the metalated sulfone. The reaction is allowed to proceed at low temperature and then warmed to room temperature.

  • Work-up and Purification: The reaction is quenched and worked up similarly to the other olefination reactions. Purification is typically achieved by column chromatography.[9][10][11][12][13]

Olefin Metathesis (Cross-Metathesis)
  • Reaction Setup: The two alkene starting materials (e.g., 1-hexene and 1-pentadecene) are dissolved in a degassed solvent (e.g., dichloromethane, toluene).

  • Catalyst Addition: A solution of a metathesis catalyst (e.g., Grubbs' second-generation catalyst) is added to the alkene solution under an inert atmosphere.

  • Reaction: The reaction is stirred at room temperature or heated, and the progress is monitored by GC-MS or NMR. The reaction is driven by the removal of a volatile byproduct (e.g., ethylene).

  • Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is purified by column chromatography to isolate the desired this compound.[14][15][16]

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the discussed synthetic routes.

Wittig_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Aldehyde Aldehyde Olefination Olefination Aldehyde->Olefination Ylide Formation->Olefination E/Z Alkene Mixture E/Z Alkene Mixture Olefination->E/Z Alkene Mixture

Caption: General workflow for the Wittig reaction.

HWE_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Phosphonate Phosphonate Carbanion Formation Carbanion Formation Phosphonate->Carbanion Formation Base Aldehyde/Ketone Aldehyde/Ketone Olefination Olefination Aldehyde/Ketone->Olefination Carbanion Formation->Olefination (E)-Alkene (E)-Alkene Olefination->(E)-Alkene

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Julia_Kocienski_Olefination cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Heteroaryl Sulfone Heteroaryl Sulfone Metalation Metalation Heteroaryl Sulfone->Metalation Base Aldehyde/Ketone Aldehyde/Ketone Olefination Olefination Aldehyde/Ketone->Olefination Metalation->Olefination (E)-Alkene (E)-Alkene Olefination->(E)-Alkene

Caption: General workflow for the Julia-Kocienski olefination.

Olefin_Metathesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alkene 1 Alkene 1 Cross-Metathesis Cross-Metathesis Alkene 1->Cross-Metathesis Alkene 2 Alkene 2 Alkene 2->Cross-Metathesis New Alkene New Alkene Cross-Metathesis->New Alkene Catalyst

References

Decoding Olfactory Cross-Reactivity: A Comparative Analysis of Insect Olfactory Receptor Responses to Long-Chain Hydrocarbon Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Response of Olfactory Receptors to Saturated Hydrocarbon Analogs

The following table summarizes the electroantennogram (EAG) responses of the parasitic wasp Cotesia plutellae to a series of saturated straight-chain hydrocarbons. This data serves as a representative example of how insect olfactory systems exhibit differential sensitivity to structurally related compounds. The responses are indicative of the degree of activation of a population of olfactory receptors on the antenna.

Compound (Chain Length)Mean EAG Amplitude (mV) ± SE (n=7)Relative Response (%)
Tetradecane (C14)0.45 ± 0.0445
Pentadecane (C15)0.42 ± 0.0342
Hexadecane (C16)0.35 ± 0.0335
Heptadecane (C17)0.31 ± 0.0231
Octadecane (C18)0.28 ± 0.0228
Nonadecane (C19)0.25 ± 0.0225
Eicosane (C20)0.22 ± 0.0222
Heneicosane (C21)0.20 ± 0.0120
Docosane (C22)0.18 ± 0.0118
Tricosane (C23)1.05 ± 0.08105
Tetracosane (C24)0.48 ± 0.0448
Pentacosane (C25)0.52 ± 0.0552
Hexacosane (C26)0.98 ± 0.0798
Heptacosane (C27)0.65 ± 0.0665
Octacosane (C28)0.72 ± 0.0672
Nonacosane (C29)0.68 ± 0.0568
Triacontane (C30)0.40 ± 0.0340
Hexane (Control)0.10 ± 0.0110

Data adapted from "Gas-chromatography and Electroantennogram analysis of saturated hydrocarbons of cruciferous host plants and host larval body extracts of Plutella xylostella for the behavioral manipulation of Cotesia plutellae".[1] The relative response is calculated with respect to the hexane control, which is set to 10%. This data clearly shows that C. plutellae antennae are most sensitive to tricosane (C23) and hexacosane (C26), with responses diminishing for both shorter and longer chain lengths, demonstrating receptor tuning to specific hydrocarbon chain lengths.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research. The following are detailed protocols for two key experimental techniques used to assess insect olfactory responses.

Electroantennography (EAG)

Electroantennography measures the summated electrical potential from the entire antenna in response to an odorant stimulus. It provides a general overview of the olfactory sensitivity of an insect to a range of compounds.

Protocol:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.

  • Electrode Placement: A reference electrode (e.g., a glass capillary filled with saline solution) is inserted into the insect's head or eye. The recording electrode is placed in contact with the distal end of the antenna.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air carrying a known concentration of the test odorant is injected into the airstream for a defined period (e.g., 0.5 seconds).

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured as the EAG response.

  • Data Analysis: The responses to different analogs are compared to a control (e.g., the solvent used to dilute the odorants) to determine the relative sensitivity of the antenna to each compound.

Single Sensillum Recording (SSR)

Single Sensillum Recording is a more refined technique that allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum (a sensory hair on the antenna). This method provides detailed information about the specificity of individual olfactory receptors.

Protocol:

  • Insect Preparation: Similar to EAG, the insect is immobilized and the antenna is stabilized.

  • Electrode Placement: A reference electrode is placed in the insect's eye. A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a single sensillum.

  • Stimulus Delivery: A controlled puff of an odorant is delivered to the antenna as in the EAG protocol.

  • Signal Recording: The extracellular electrical activity of the OSNs within the sensillum is recorded. The firing rate (number of action potentials per second) is measured before, during, and after the stimulus.

  • Data Analysis: The change in spike frequency in response to the odorant is calculated by subtracting the pre-stimulus firing rate. This allows for the characterization of the response profile of individual neurons to a panel of odorant analogs.

Visualizing Olfactory Processes

To further elucidate the mechanisms of insect olfaction, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron (OSN) Odorant Odorant Analog OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Neuron_Membrane Dendritic Membrane of OSN Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: Insect Olfactory Signaling Pathway.

Experimental_Workflow cluster_stimuli Stimulus Preparation cluster_experiment Electrophysiological Recording cluster_analysis Data Analysis & Interpretation Analogs (E)-icos-5-ene Analogs Synthesis/ Procurement Dilution Serial Dilution of Analogs Analogs->Dilution EAG Electroantennography (EAG) Dilution->EAG SSR Single Sensillum Recording (SSR) Dilution->SSR Insect_Prep Insect Preparation & Mounting Insect_Prep->EAG Insect_Prep->SSR Data_Acquisition Signal Acquisition & Amplification EAG->Data_Acquisition SSR->Data_Acquisition Spike_Sorting Spike Sorting (for SSR) Data_Acquisition->Spike_Sorting Response_Quantification Response Quantification (EAG Amplitude / Spike Frequency) Data_Acquisition->Response_Quantification Spike_Sorting->Response_Quantification Comparison Comparative Analysis of Analog Responses Response_Quantification->Comparison

References

Unraveling Olfactory Conversations: A Comparative Guide to Synergistic and Antagonistic Effects of Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount for developing effective and targeted pest management strategies and other applications. This guide provides a comparative analysis of synergistic and antagonistic effects, supported by experimental data, to illuminate the complex interplay of these chemical signals.

This publication delves into the synergistic and antagonistic interactions of semiochemicals, focusing on well-documented examples from the insect world. By presenting quantitative data from behavioral and electrophysiological assays, alongside detailed experimental protocols and signaling pathway diagrams, this guide aims to provide a comprehensive resource for researchers in chemical ecology and related fields.

Synergistic and Antagonistic Interactions: A Comparative Overview

The response of an insect to a blend of semiochemicals is not always a simple sum of its responses to the individual components. Interactions can lead to a significantly amplified (synergism) or reduced (antagonism) behavioral or physiological effect. Below, we compare these effects in two well-studied moth species, the common cutworm (Spodoptera litura) and the codling moth (Cydia pomonella).

Data Presentation: Quantitative Analysis of Semiochemical Interactions

The following tables summarize the quantitative data from wind tunnel and electroantennography (EAG) assays, showcasing the synergistic and antagonistic effects of specific semiochemical blends.

Table 1: Behavioral Response of Spodoptera litura Males to Pheromone and Plant Volatile Blends in a Wind Tunnel Assay

Treatment (Stimulus)Concentration% Attraction (Upwind flight and source contact)Effect vs. Pheromone Alone
Control (Solvent)-0%-
(Z9,E11)-14:OAc (Pheromone)10 ng45%Baseline
Benzaldehyde10 ng5%-
(Z9,E11)-14:OAc + Benzaldehyde 10 ng + 10 ng 75% Synergistic
Linalool10 ng8%-
(Z9,E11)-14:OAc + Linalool 10 ng + 10 ng 20% Antagonistic

Table 2: Electroantennogram (EAG) Response of Spodoptera litura Male Antennae to Pheromone and Plant Volatile Blends

Treatment (Stimulus)ConcentrationMean EAG Response (mV)Effect vs. Pheromone Alone
Control (Air)-0.1-
(Z9,E11)-14:OAc (Pheromone)10 ng1.2Baseline
Benzaldehyde10 ng0.4-
(Z9,E11)-14:OAc + Benzaldehyde 10 ng + 10 ng 1.8 Synergistic
Linalool10 ng0.3-
(Z9,E11)-14:OAc + Linalool 10 ng + 10 ng 0.7 Antagonistic

Table 3: Behavioral Response of Cydia pomonella Males to Codlemone and Plant Volatile Blends in a Wind Tunnel Assay [1][2]

Treatment (Stimulus)Release Rate (ng/min)% Attraction (Source contact)Effect vs. Codlemone Alone
Control (Solvent)-<5%-
Codlemone (Pheromone)137%Baseline
(E)-β-farnesene100<10%-
Codlemone + (E)-β-farnesene 1 + 100 58% Synergistic [2]
Pear Ester100<15%-
Codlemone + Pear Ester 1 + 100 65% Synergistic
Linalool100<10%-
Codlemone + Linalool 1 + 100 25% Antagonistic

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Wind Tunnel Bioassay

Objective: To quantify the behavioral response (attraction) of male moths to various semiochemical stimuli.

Apparatus: A glass or acrylic wind tunnel with a flight section of at least 1.5 meters in length. Air is filtered through activated charcoal and pushed through the tunnel at a constant velocity (e.g., 0.3 m/s). The tunnel is illuminated from above with red light to simulate crepuscular conditions.

Procedure:

  • Insect Preparation: Male moths, 2-3 days post-eclosion, are placed individually in release cages and allowed to acclimate in the wind tunnel room for at least 30 minutes before the experiment.

  • Stimulus Preparation: The semiochemicals, dissolved in a solvent like hexane, are applied to a filter paper or rubber septum. The solvent is allowed to evaporate completely. The stimulus source is then placed at the upwind end of the tunnel.

  • Behavioral Observation: A single male moth is released from its cage at the downwind end of the tunnel. Its flight behavior is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to record include taking flight, upwind flight, and contact with the stimulus source.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated for each treatment. Statistical analysis, such as chi-square tests or logistic regression, is used to compare the responses between different treatments.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to olfactory stimuli.

Apparatus:

  • A stereomicroscope for antenna preparation.

  • Glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).

  • A high-impedance DC amplifier to amplify the antennal signal.

  • A data acquisition system to record and analyze the EAG waveforms.

  • A stimulus delivery system consisting of a constant flow of humidified, purified air passing over the antenna, with a port for injecting a pulse of odor-laden air.

Procedure:

  • Antenna Preparation: A moth is restrained, and one of its antennae is excised at the base. The antenna is then mounted between two electrodes, with the recording electrode making contact with the distal end and the reference electrode with the basal end.

  • Stimulus Delivery: A filter paper strip loaded with a known amount of a semiochemical is placed inside a Pasteur pipette. The tip of the pipette is inserted into the stimulus delivery port. A puff of air is then passed through the pipette, delivering the odorant to the antenna.

  • Recording: The change in the electrical potential of the antenna upon stimulation is recorded. The amplitude of the negative deflection of the EAG waveform is measured as the response.

  • Data Analysis: The mean EAG amplitudes for each stimulus are calculated. The responses to different semiochemical blends are compared to the responses to individual components to determine synergistic or antagonistic effects.

Signaling Pathways and Mechanisms of Interaction

The perception of semiochemicals in insects is a complex process initiated at the olfactory receptor neurons (ORNs) located in the antennae. These neurons express olfactory receptors (ORs) that bind to specific odorant molecules. The interaction between different semiochemicals can occur at various levels of the olfactory pathway.

Proposed Signaling Pathway for Synergistic Olfactory Perception

Synergism can occur when the signals from two different semiochemicals, detected by their respective receptors, converge to produce an amplified downstream signal. This can happen through several mechanisms, including the co-activation of different receptor types on the same neuron or on neighboring neurons within the same sensillum, leading to enhanced depolarization.

Synergistic_Signaling cluster_membrane Olfactory Receptor Neuron Membrane cluster_cytosol Cytosol Pheromone Pheromone OR_Pheromone Pheromone Receptor (OR) Pheromone->OR_Pheromone binds PlantVolatile Plant Volatile OR_Volatile Plant Volatile Receptor (OR) PlantVolatile->OR_Volatile binds G_Protein_P G-Protein OR_Pheromone->G_Protein_P IonChannel_P Ion Channel (Orco) OR_Pheromone->IonChannel_P opens G_Protein_V G-Protein OR_Volatile->G_Protein_V IonChannel_V Ion Channel OR_Volatile->IonChannel_V opens AC_P Adenylyl Cyclase G_Protein_P->AC_P activates cAMP_P cAMP AC_P->cAMP_P produces cAMP_P->IonChannel_P modulates (sensitizes) PLC_V Phospholipase C G_Protein_V->PLC_V activates IP3_V IP3 PLC_V->IP3_V produces IP3_V->IonChannel_V modulates (sensitizes) Ca_P IonChannel_P->Ca_P influx Na_P IonChannel_P->Na_P influx Ca_V IonChannel_V->Ca_V influx Na_V IonChannel_V->Na_V influx Depolarization Enhanced Depolarization Ca_P->Depolarization Na_P->Depolarization Ca_V->Depolarization Na_V->Depolarization Signal_Amp Signal Amplification Depolarization->Signal_Amp Action_Potential Increased Action Potential Firing Signal_Amp->Action_Potential

Caption: Proposed synergistic signaling pathway in an insect olfactory receptor neuron.

Proposed Signaling Pathway for Antagonistic Olfactory Perception

Antagonism can arise from competitive binding at the same receptor, or allosteric inhibition where a plant volatile binds to a different site on the pheromone receptor, reducing its affinity for the pheromone. Another possibility is the activation of inhibitory signaling pathways that counteract the excitatory signal from the pheromone.

Antagonistic_Signaling cluster_membrane Olfactory Receptor Neuron Membrane cluster_cytosol Cytosol Pheromone Pheromone OR_Pheromone Pheromone Receptor (OR) Pheromone->OR_Pheromone binds Antagonist Antagonist (e.g., Linalool) Antagonist->OR_Pheromone binds (allosteric site) IonChannel Ion Channel (Orco) OR_Pheromone->IonChannel opens Reduced_Depolarization Reduced Depolarization IonChannel->Reduced_Depolarization reduced influx Action_Potential Decreased Action Potential Firing Reduced_Depolarization->Action_Potential

Caption: Proposed antagonistic signaling pathway via allosteric inhibition.

Experimental Workflow for Investigating Semiochemical Interactions

The logical flow of experiments to investigate synergistic and antagonistic effects typically starts with electrophysiological screening, followed by behavioral validation.

Experimental_Workflow Identify_Compounds Identify Potential Synergists/Antagonists EAG_Screening Electroantennography (EAG) Screening of Blends Identify_Compounds->EAG_Screening SSR Single Sensillum Recording (SSR) EAG_Screening->SSR Identify active blends Wind_Tunnel Wind Tunnel Behavioral Assay EAG_Screening->Wind_Tunnel Identify active blends Mechanism_Study Molecular Mechanism Studies (e.g., Receptor Binding Assays) SSR->Mechanism_Study Field_Trials Field Trapping Trials Wind_Tunnel->Field_Trials Validate behavioral effect Data_Analysis Data Analysis and Interpretation Field_Trials->Data_Analysis Mechanism_Study->Data_Analysis

Caption: A typical experimental workflow for studying semiochemical interactions.

By providing a clear comparison of synergistic and antagonistic effects, along with detailed experimental frameworks and plausible signaling mechanisms, this guide serves as a valuable tool for researchers aiming to harness the power of semiochemicals in their respective fields.

References

Performance of Trap Designs for (E)-icos-5-ene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no scientific literature available detailing the use of (E)-icos-5-ene as an insect attractant or pheromone. Therefore, a direct comparison of trap designs for this specific chemical compound is not feasible.

Extensive searches of entomological and chemical ecology databases have not yielded any studies that identify this compound as a semiochemical for any insect species. Research on insect traps is predicated on the existence of a known lure or bait that is effective for a target species. Without an identified target insect that responds to this compound, there have been no field trials or comparative studies of trapping methodologies.

This guide will, however, provide a framework for how such a comparison would be structured if this compound were to be identified as an insect attractant in the future. It will outline the necessary experimental protocols and data presentation formats that researchers and drug development professionals would require for a thorough evaluation of trap performance.

Hypothetical Framework for Trap Design Comparison

Should this compound be identified as a pheromone for a specific insect, the following experimental workflow would be essential for comparing the efficacy of different trap designs.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Comparative Field Trials cluster_2 Phase 3: Data Analysis and Reporting A Identify Target Insect Species B Determine Optimal Lure Composition A->B C Initial Field Screening of Trap Types B->C D Select Candidate Trap Designs C->D E Randomized Block Field Experiments D->E F Data Collection: - Trap Catch Numbers - Bycatch Analysis - Environmental Data E->F G Statistical Analysis (e.g., ANOVA) F->G H Tabulate Quantitative Data G->H I Develop Recommendations H->I

Mass Spectral Fragmentation Analysis: (E)-Icos-5-ene in Comparison to Other Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectral fragmentation patterns of (E)-icos-5-ene against other representative alkenes. Understanding these fragmentation behaviors is crucial for the structural elucidation of long-chain unsaturated hydrocarbons in various scientific and industrial applications, including drug development and metabolomics. This document presents quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in their analytical endeavors.

Comparison of Fragmentation Patterns

Electron Ionization (EI) mass spectrometry of alkenes typically results in fragmentation patterns dominated by cleavages that are influenced by the position of the double bond. The most common fragmentation pathways for acyclic alkenes are allylic cleavage and McLafferty rearrangement.[1]

For a long-chain internal alkene like This compound , the molecular ion is often observable, though its abundance may be low. The fragmentation is characterized by a series of hydrocarbon clusters separated by 14 Da (corresponding to CH₂ groups). The key diagnostic fragments arise from cleavage at the allylic positions (the C-C bonds adjacent to the double bond). For this compound (C₂₀H₄₀, Molar Mass: 280.53 g/mol ), the double bond is at the C5-C6 position. Allylic cleavage can occur at the C4-C5 bond or the C6-C7 bond.

In contrast, terminal alkenes , such as 1-decene (C₁₀H₂₀, Molar Mass: 140.27 g/mol ), exhibit a prominent molecular ion peak and a characteristic fragmentation pattern resulting from allylic cleavage, which leads to the formation of a resonance-stabilized allyl cation.[2]

Cyclic alkenes , like cyclohexene (C₆H₁₀, Molar Mass: 82.14 g/mol ), undergo a characteristic retro-Diels-Alder reaction upon ionization.[3][4] This fragmentation pathway involves the cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile.

The following table summarizes the major fragment ions and their relative abundances for this compound, 1-decene, and cyclohexene, based on data from the NIST Mass Spectrometry Data Center.

Quantitative Fragmentation Data

CompoundMolecular FormulaMolar Mass ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Other Major Fragments [m/z] (Relative Intensity %)
This compoundC₂₀H₄₀280.53280 (low abundance)4341, 55, 57, 69, 71, 83, 85, 97, 99
1-DeceneC₁₀H₂₀140.27140 (20%)4155 (75%), 70 (50%), 84 (40%), 98 (25%)
CyclohexeneC₆H₁₀82.1482 (65%)6754 (70%), 79 (30%), 39 (25%)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Alkenes

This protocol outlines a general procedure for the analysis of long-chain alkenes using GC-MS.

1. Sample Preparation:

  • Dissolve the alkene sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 300 °C at a rate of 10 °C/min.

    • Final hold at 300 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-550.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to identify the molecular ion and major fragment ions.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

  • Quantify the relative abundance of each fragment ion by normalizing to the base peak (100%).

Logical Workflow for Mass Spectral Fragmentation Analysis

Mass_Spectral_Analysis_Workflow Workflow for Mass Spectral Fragmentation Analysis of Alkenes cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_interpretation Data Interpretation Sample Alkene Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass-to-Charge Ratio Detection Fragmentation->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Library Comparison (NIST) MassSpectrum->LibrarySearch StructureElucidation Structural Elucidation LibrarySearch->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport Final Report

Caption: A logical workflow for the analysis of alkenes by GC-MS.

References

comparative study of the biological activity of different eicosene isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of the diverse biological roles of eicosene isomers, focusing on their antimicrobial, cytotoxic, and pheromonal activities. This guide synthesizes available data to provide a comparative perspective for researchers, scientists, and drug development professionals.

Eicosenes, a group of long-chain alkenes with the chemical formula C₂₀H₄₀, exhibit a remarkable range of biological activities that vary significantly depending on the specific isomer. The position and stereochemistry of the double bond within the twenty-carbon chain are critical determinants of their function, influencing their roles as potent insect pheromones, antimicrobial agents, and cytotoxic compounds. This guide provides a comparative overview of the biological activities of different eicosene isomers, supported by available experimental data and detailed methodologies.

Antimicrobial and Cytotoxic Activities: A Tale of Two Isomers

While research directly comparing a wide range of eicosene isomers is limited, studies on plant extracts and synthetic compounds have shed light on the antimicrobial and cytotoxic potential of specific isomers, notably 3-eicosene, 5-eicosene, and 9-eicosene.

A study investigating the secondary metabolites of Photorhabdus sp. identified (E)-3-eicosene and (E)-5-eicosene as components of a crude extract with significant antimicrobial properties. The extract demonstrated a broad spectrum of activity against various human pathogenic bacteria and toxigenic fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 4.0 mg/mL. While these values represent the activity of the entire extract, they highlight the potential of these eicosene isomers as antimicrobial agents.

Separately, 9-eicosene has been identified in various plant extracts and is reported to possess both antimicrobial and cytotoxic properties. For instance, its presence in certain plant extracts has been correlated with their observed biological activities. Another isomer, 3-eicosene, has been reported to exhibit a wider range of activities, including antimicrobial, antihyperglycemic, cytotoxic, antioxidant, and insecticidal effects.

The cytotoxic activity of long-chain alkenes against cancer cell lines is an area of growing interest. While specific comparative data for a range of eicosene isomers is not yet available, the general cytotoxicity of this class of compounds suggests that individual isomers could exhibit differential effects on cancer cell viability.

Table 1: Summary of Reported Biological Activities of Eicosene Isomers

Eicosene IsomerBiological ActivityQuantitative Data (if available)Source
(E)-3-EicoseneAntimicrobialPart of an extract with MIC values of 0.0625 - 4.0 mg/mL[1]
(E)-5-EicoseneAntimicrobialPart of an extract with MIC values of 0.0625 - 4.0 mg/mL[1]
9-EicoseneAntimicrobial, Cytotoxic-[2]
3-EicoseneAntimicrobial, Antihyperglycemic, Cytotoxic, Antioxidant, Insecticidal-[3]

Pheromonal Activity: The Language of Insects

Eicosene isomers play a crucial role in the chemical communication of insects, acting as potent sex pheromones. The specificity of these signals is highly dependent on the isomer's structure, including the position and configuration (Z or E) of the double bond.

(Z)-9-Tricosene, a 23-carbon chain alkene, is a well-established major component of the female housefly (Musca domestica) sex pheromone, eliciting mating behavior in males. While not an eicosene, its structural similarity and function provide a valuable model for understanding the role of long-chain alkenes in insect communication. Research has shown that the biosynthesis of (Z)-9-tricosene is a highly regulated process in houseflies.[4]

While direct comparative studies of the pheromonal activity of a wide range of eicosene isomers are not abundant, the principle of isomeric specificity is a cornerstone of chemical ecology. It is highly probable that different eicosene isomers, such as (Z)-9-eicosene and (Z)-11-eicosene, would elicit distinct behavioral responses in specific insect species.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the biological activities of eicosene isomers.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (e.g., an eicosene isomer) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.[5]

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., an eicosene isomer) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Eicosene Isomers A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Pheromonal Activity: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It is a powerful tool for identifying compounds that are detected by an insect's olfactory system.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., an eicosene isomer) is delivered over the antenna.

  • Signal Recording: The electrical potential change (depolarization) across the antenna is recorded using an amplifier and data acquisition system.

  • Data Analysis: The amplitude of the EAG response is measured and compared to the response to a control (e.g., solvent alone).

EAG_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Excise Insect Antenna B Mount Antenna on Electrodes A->B C Deliver Odor Stimulus (Eicosene Isomer) B->C D Record Antennal Depolarization C->D E Measure EAG Response Amplitude D->E F Compare to Control E->F NFkB_Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation NFkB_binding NF-κB binds to DNA NFkB_translocation->NFkB_binding Gene_expression Pro-inflammatory Gene Expression NFkB_binding->Gene_expression Eicosene Eicosene Isomer? Eicosene->IKK Inhibition? Pheromone_Signaling Pheromone Eicosene Isomer (Pheromone) OR Odorant Receptor (OR) Pheromone->OR G_protein G-protein activation OR->G_protein Ion_channel Ion Channel Opening G_protein->Ion_channel Depolarization Membrane Depolarization Ion_channel->Depolarization Action_potential Action Potential Depolarization->Action_potential Brain Signal to Brain Action_potential->Brain

References

Safety Operating Guide

Proper Disposal of (E)-icos-5-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Providing Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of (E)-icos-5-ene.

Immediate Safety and Handling Precautions

This compound is a hydrocarbon and should be handled with care in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Although not classified as acutely toxic, inhalation of vapors and direct skin contact should be avoided.

Waste Classification and Storage

Based on its chemical structure, this compound is classified as a non-halogenated organic solvent. Unused or waste this compound should be considered a flammable liquid and, therefore, a hazardous waste.

Key Storage Requirements:

  • Container: Collect waste in a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with hydrocarbons (e.g., glass or a suitable plastic).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammability.

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.

  • Closure: Keep the container tightly sealed when not in use to prevent the release of vapors.

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential fire hazards. The only approved method of disposal is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer waste this compound into the designated hazardous waste container. Avoid overfilling the container; a headspace of at least 10% is recommended to allow for vapor expansion.

  • Labeling: Ensure the container is accurately and fully labeled as described above.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated material in a sealed container for disposal as hazardous waste. For larger spills, contact your institution's emergency response team.

Data Presentation

PropertyValueSource
Chemical Name This compound-
CAS Number 74685-30-6[1][2][3][4]
Molecular Formula C₂₀H₄₀[4]
Molecular Weight 280.53 g/mol [4]
Appearance Waxy, oily[5]
Boiling Point (est.) ~482.9 °C[5]
Waste Classification Flammable Liquid, Non-halogenated Organic SolventGeneral Chemical Principles

Experimental Protocols

Note: No specific experimental protocols for the disposal of this compound were found in the provided search results. The following is a generalized protocol for the collection of non-halogenated hydrocarbon waste in a laboratory setting.

Protocol for Collection of Waste this compound:

  • Objective: To safely collect and store waste this compound for proper disposal.

  • Materials:

    • Designated hazardous waste container (glass or compatible plastic) with a secure lid.

    • Hazardous waste labels.

    • Personal Protective Equipment (safety goggles, chemical-resistant gloves, lab coat).

    • Fume hood.

  • Procedure:

    • Perform all transfers of waste this compound within a certified fume hood.

    • Carefully pour or pipette the waste into the designated container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Leave a minimum of 10% headspace in the container.

    • Securely fasten the lid on the container.

    • Affix a completed hazardous waste label to the container, including the chemical name and accumulation start date.

    • Store the container in the designated satellite accumulation area until it is ready for pickup by the hazardous waste management team.

Mandatory Visualization

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management GenerateWaste Generate this compound Waste CollectWaste Collect in Labeled, Sealed Container GenerateWaste->CollectWaste Handle with PPE in Fume Hood StoreWaste Store in Designated Accumulation Area CollectWaste->StoreWaste Segregate from Incompatibles SchedulePickup Schedule Waste Pickup StoreWaste->SchedulePickup Request Pickup TransportWaste Transport to Disposal Facility SchedulePickup->TransportWaste Licensed Transporter DisposeWaste Proper Disposal (e.g., Incineration) TransportWaste->DisposeWaste Compliant Facility

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (E)-icos-5-ene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (E)-Icos-5-ene

This guide provides immediate and essential safety protocols for laboratory personnel handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar compounds, such as (Z)-icos-5-enoic acid and eicosanoic acid, and general best practices for handling laboratory chemicals.[1][2] Researchers should handle this compound with care, assuming it may present hazards associated with similar long-chain aliphatic hydrocarbons and fatty acids.

Assumed Hazard Classification

Based on data for analogous compounds, this compound should be treated as a substance that may cause skin and eye irritation.[3][4] Always consult a comprehensive risk assessment before beginning any new experimental protocol.

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[2][3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₂₀H₄₀PubChem[5]
Molecular Weight 280.5 g/mol PubChem[5][6]
Appearance Not specified, likely a solid or liquid at room temperature.General Knowledge
Boiling Point No data available
Melting Point No data available
Solubility Expected to be insoluble in water.General Knowledge
CAS Number 74685-30-6PubChem[5]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table outlines the recommended PPE for various levels of protection.[7][8][9]

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Standard Lab Use Not generally required if handled in a well-ventilated area or chemical fume hood.Nitrile or neoprene gloves.[10]Safety glasses with side shields or safety goggles.[8]Standard laboratory coat.
Splash Hazard Not generally required if handled in a chemical fume hood.Chemical-resistant gloves (e.g., nitrile, neoprene).Chemical safety goggles and a face shield.[11]Chemical-resistant apron over a laboratory coat.
Large Quantities Consider an air-purifying respirator with organic vapor cartridges if ventilation is inadequate.Heavy-duty chemical-resistant gloves.Chemical safety goggles and a face shield.[11]Chemical-resistant coveralls.[10]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkstation Prepare Workstation (Fume Hood) GatherPPE->PrepWorkstation Weighing Weigh/Measure Chemical PrepWorkstation->Weighing Reaction Perform Experiment Weighing->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate WasteDisposal Dispose of Waste in Designated Container Decontaminate->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the specific experimental conditions.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, use a certified chemical fume hood.

  • Personal Protective Equipment: At a minimum, wear a standard laboratory coat, nitrile gloves, and safety glasses with side shields. If there is a risk of splashing, a face shield and a chemical-resistant apron should also be worn.

  • Weighing and Transfer: When weighing, use a draft shield to prevent the substance from becoming airborne. Handle with care to avoid generating dust if it is a solid.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.